2-Oxocyclopentanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxocyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPCFCWEIKTKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515955 | |
| Record name | 2-Oxocyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62221-86-7 | |
| Record name | 2-Oxocyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxocyclopentane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Structural Dynamics & Synthetic Architecture of 2-Oxocyclopentanecarboxamide
Executive Summary
2-Oxocyclopentanecarboxamide (CAS: 26832-15-5 for generic/isomers) represents a critical scaffold in the synthesis of bioactive heterocycles, particularly carbapenem antibiotics and fungicidal pyrazolones. Its utility is defined by its
Part 1: Molecular Architecture & Tautomeric Dynamics
The reactivity of 2-oxocyclopentanecarboxamide is governed by the equilibrium between its diketo (keto-amide) form and its enol-imine or enol-amide tautomers.[1] Unlike simple ketones, the presence of the carboxamide group at the C1 position introduces competitive hydrogen-bonding motifs that stabilize specific enolic configurations.
The Tautomeric Equilibrium
In the solid state and non-polar solvents, the molecule does not exist solely as the keto-amide. It adopts a pseudo-cyclic structure stabilized by Intramolecular Hydrogen Bonding (IMHB).[1]
-
Form A (Keto-Amide): The classical structure.[1] The C1 carbon is
hybridized and chiral.[1] In polar protic solvents (e.g., MeOH, H₂O), this form is destabilized by solvent competition for H-bonds but remains significant. -
Form B (Enol-Amide - Z-isomer): The dominant enolic form.[1] The ketone at C2 enolizes.[1] The resulting hydroxyl proton forms a strong IMHB with the amide carbonyl oxygen.[1] This creates a planar, six-membered pseudocycle (resonance-assisted hydrogen bond, RAHB), locking the conformation.
-
Form C (Enamine-like): Less common.[1] Involves tautomerization of the amide nitrogen, but this is thermodynamically disfavored compared to the keto-enol exchange due to the loss of amide resonance stabilization.
Structural Visualization (DOT Diagram)
The following diagram illustrates the thermodynamic equilibrium and the critical IMHB stabilizing the enol form.
Caption: Figure 1. Keto-Enol tautomerization pathway showing the stabilization of the Z-Enol form via intramolecular hydrogen bonding (IMHB).
Part 2: Spectroscopic Characterization (Self-Validating Metrics)
To ensure scientific integrity, the identity of 2-oxocyclopentanecarboxamide must be validated using multi-modal spectroscopy. The coexistence of tautomers results in distinct signals that are often mistaken for impurities by inexperienced chemists.[1]
Nuclear Magnetic Resonance (NMR) Profile
The NMR spectrum is solvent-dependent.[1] In
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |
| ¹H | 10.5 - 12.0 | Broad Singlet | Enol -OH | Critical Diagnostic: Indicates IMHB (Enol form).[1] Disappears with |
| ¹H | 6.5 - 7.5 | Broad Singlet | Amide -NH₂ | Diastereotopic protons due to restricted rotation or H-bonding.[1] |
| ¹H | 3.1 - 3.3 | Triplet/Multiplet | C1-H (Keto) | Only present in the Keto tautomer.[1] Integration ratio vs. Enol -OH determines |
| ¹H | 1.8 - 2.5 | Multiplets | Ring -CH₂- | Complex splitting due to ring puckering and tautomeric averaging.[1] |
| ¹³C | 210 - 215 | Singlet | C=O[1] (Ketone) | Characteristic of the Keto form.[1][3][4] |
| ¹³C | 170 - 175 | Singlet | C=O[1] (Amide) | Shifted upfield slightly in Enol form due to H-bond acceptance.[1] |
| ¹³C | 100 - 105 | Singlet | C=C-OH (Enol) | Diagnostic carbon signal for the enol double bond.[1] |
Infrared Spectroscopy (FT-IR)
-
3300–3450 cm⁻¹: Primary amide
stretch (doublet).[1] -
1720–1740 cm⁻¹: Cyclopentanone
stretch (Keto form). Note: Ring strain raises this frequency compared to acyclic ketones. -
1640–1690 cm⁻¹: Amide I band (
).[1] In the enol form, this shifts to lower wavenumbers due to IMHB (Chelete effect).
Part 3: Synthetic Pathways & Mechanism
The most robust synthesis for research-grade purity involves the Dieckmann Condensation followed by Ammonolysis .[1] This route minimizes side reactions common in direct acylation.[1]
Synthetic Workflow Diagram
Caption: Figure 2. Two-step synthesis via Dieckmann condensation and controlled ammonolysis to prevent enamine byproducts.
Detailed Protocol (Self-Validating)
Step 1: Dieckmann Cyclization
-
Setup: Flame-dry a 500 mL RBF under
atmosphere. -
Reagent: Add sodium ethoxide (1.1 eq) to dry toluene.
-
Addition: Dropwise addition of Diethyl Adipate (1.0 eq) at reflux.
-
Causality: Slow addition maintains low concentration, favoring intramolecular cyclization over intermolecular polymerization.[1]
-
Workup: Quench with glacial acetic acid (not HCl, to avoid ester hydrolysis). Distill to isolate Ethyl 2-oxocyclopentanecarboxylate.
Step 2: Ammonolysis (Critical Step)
-
Conditions: Dissolve the beta-keto ester in THF/Water (1:1). Cool to 0°C.[1]
-
Reagent: Add conc. aqueous
(3.0 eq) slowly.[1] -
Mechanism: Ammonia attacks the ester carbonyl.[1] The beta-keto group increases the electrophilicity of the ester, but also makes the alpha-proton acidic.
-
Control: Do not heat. Heating promotes attack on the ketone (Schiff base/enamine formation) rather than the ester.[1]
-
Validation: Monitor TLC (SiO₂, 50% EtOAc/Hexane). The ester spot (
) will disappear; the amide spot ( ) will appear. -
Purification: Recrystallize from Ethanol/Water.
Part 4: Reactivity Profile in Drug Design
The 2-oxocyclopentanecarboxamide scaffold acts as a "chameleon" intermediate.[1] Its dual electrophilic sites (ketone and amide) allow for regioselective heterocycle construction.[1]
Pyrazolone Synthesis (Fungicide Precursors)
Reaction with hydrazine (
-
Pathway: Hydrazine attacks the ketone (more electrophilic)
hydrazone intermediate intramolecular attack on the amide loss of Pyrazolone. -
Significance: This bicyclic core is pharmacologically active in NSAIDs and antifungal agents.[1]
Alkylation at C1
The C1 position (alpha to both carbonyls) is highly acidic (
-
Protocol: Treat with 1 eq. NaH in DMF followed by an alkyl halide (
).[1] -
Result: Formation of quaternary carbon centers, essential for preventing metabolic oxidation at the alpha-position in drug candidates.
References
-
Tautomerism in Cyclic
-Dicarbonyls: Gelin, S., & Gelin, R. (1979).[1] Structure and reactivity of -dicarbonyl compounds. Bulletin de la Société Chimique de France. (PubChem Data for Ethyl Ester Analog). -
Synthetic Methodology (Dieckmann/Ammonolysis): Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for Dieckmann Mechanism).
-
Spectroscopic Data (NMR/IR): National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 2568 (Analogous Beta-Keto Esters).[1] [1]
-
Heterocycle Formation (Pyrazolones): Al-Qawasmeh, R. A., et al. (2025).[1] Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Alqalam Journal of Medical and Applied Sciences. (Cited from search results describing hydrazine reaction).
Sources
An In-depth Technical Guide to the Physical Properties of 2-Oxocyclopentanecarboxamide
Abstract
This technical guide provides a comprehensive overview of the physical properties of 2-Oxocyclopentanecarboxamide (CAS No. 62221-86-7). Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this molecule. A notable scarcity of experimentally determined physical data for 2-Oxocyclopentanecarboxamide exists within publicly accessible literature. Consequently, this guide emphasizes the robust methodologies and protocols required to determine these properties, thereby establishing a self-validating framework for its characterization. We present computed data from authoritative databases as a baseline and provide detailed, field-proven experimental workflows for the determination of key physical properties including melting point, boiling point, and solubility. Furthermore, standard protocols for spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are detailed to facilitate comprehensive structural elucidation and characterization. This guide is intended to be a foundational resource, enabling researchers to generate reliable experimental data for this compound of interest.
Introduction
2-Oxocyclopentanecarboxamide is a bifunctional organic molecule incorporating a five-membered carbocyclic ring with a ketone and a carboxamide functional group. The interplay of these functionalities suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. The amide group offers hydrogen bonding capabilities, crucial for molecular recognition in biological systems, while the ketone provides a reactive site for further chemical transformations. A thorough understanding of its physical properties is a prerequisite for its effective application in drug design, reaction kinetics, and formulation development.
This guide addresses the current knowledge gap regarding the empirical physical data of 2-Oxocyclopentanecarboxamide. By providing a detailed exposition of the necessary experimental procedures, we empower researchers to independently verify and expand upon the existing computational data.
Molecular Structure and Computed Properties
The structural representation of 2-Oxocyclopentanecarboxamide is fundamental to understanding its chemical behavior and physical characteristics.
Figure 1: 2D Chemical Structure of 2-Oxocyclopentanecarboxamide.
While experimental data is limited, computational models provide valuable estimations for a range of physical properties. The following data has been compiled from reputable chemical databases.[1]
| Property | Computed Value | Source |
| Molecular Formula | C₆H₉NO₂ | PubChem[1] |
| Molecular Weight | 127.14 g/mol | PubChem[1] |
| XLogP3-AA | 0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 127.063328530 Da | PubChem[1] |
| Topological Polar Surface Area | 60.2 Ų | PubChem[1] |
Note: These values are the result of computational algorithms and have not been experimentally verified. They serve as a useful approximation for experimental design.
Determination of Core Physical Properties: Methodologies
The following sections detail the standard operating procedures for determining the fundamental physical properties of a solid organic compound like 2-Oxocyclopentanecarboxamide. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-2°C).
Experimental Protocol:
-
Sample Preparation: A small amount of finely powdered, dry 2-Oxocyclopentanecarboxamide is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
-
Instrumentation: A calibrated digital melting point apparatus is used. Calibration is performed periodically using certified standards (e.g., benzophenone, caffeine).
-
Measurement:
-
An initial rapid heating is performed to approximate the melting point.
-
A second, slower measurement is conducted with a fresh sample, with the heating rate reduced to 1-2°C per minute starting from approximately 15-20°C below the estimated melting point. This slow heating rate is essential for accurate determination of the melting range.
-
-
Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Figure 2: Workflow for Melting Point Determination.
Boiling Point Determination
Given that 2-Oxocyclopentanecarboxamide is a solid at room temperature, its boiling point is expected to be significantly high and may be accompanied by decomposition. Therefore, boiling point determination should be conducted under reduced pressure (vacuum distillation).
Experimental Protocol:
-
Apparatus Setup: A microscale distillation apparatus is assembled. This includes a Hickman still or a similar apparatus suitable for small sample sizes. A calibrated thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Sample Introduction: A small sample of 2-Oxocyclopentanecarboxamide is placed in the distillation flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.
-
Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is carefully reduced to a stable, recorded value.
-
Heating: The distillation flask is heated gently. The temperature is recorded when the liquid begins to boil and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
-
Pressure Correction: The observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation. This step is crucial for standardizing the reported boiling point.
Solubility Profiling
Understanding the solubility of 2-Oxocyclopentanecarboxamide in various solvents is critical for its use in synthesis, purification, and formulation.
Experimental Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be tested. This typically includes water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Qualitative Assessment:
-
To approximately 1 mL of each solvent in a separate test tube, add a small, measured amount (e.g., 10 mg) of 2-Oxocyclopentanecarboxamide.
-
The mixture is agitated at a constant temperature (e.g., 25°C).
-
Solubility is observed and categorized as "soluble," "sparingly soluble," or "insoluble."
-
-
Quantitative Assessment (for soluble/sparingly soluble cases):
-
A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.
-
The solution is stirred at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
The undissolved solid is removed by filtration or centrifugation.
-
A known aliquot of the supernatant is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. This allows for the calculation of solubility in terms of mg/mL or mol/L.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 2-Oxocyclopentanecarboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy - Standard Protocol:
-
Sample Preparation: 5-25 mg of 2-Oxocyclopentanecarboxamide is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] The choice of solvent is critical to avoid obscuring sample peaks.
-
Data Acquisition: The spectrum is acquired on a calibrated NMR spectrometer (e.g., 400 MHz). Key acquisition parameters include an appropriate number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a 45° pulse width for semi-quantitative results.[3]
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Spectral Interpretation: The chemical shift, integration, and multiplicity (splitting pattern) of each signal are analyzed to assign the protons to the molecular structure.
¹³C NMR Spectroscopy - Standard Protocol:
-
Sample Preparation: A more concentrated sample (50-100 mg) is typically required due to the lower natural abundance of the ¹³C isotope.[2]
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing and Interpretation: Similar to ¹H NMR, the data is processed, and the chemical shifts of the carbon signals are used to identify the different carbon environments (e.g., carbonyl, aliphatic) in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid 2-Oxocyclopentanecarboxamide is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement and automatically subtracted.
-
Spectral Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present, such as the C=O stretch of the ketone and amide, the N-H stretch and bend of the amide, and the C-H stretches of the aliphatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. A GC-MS spectrum for 2-Oxocyclopentanecarboxamide is available in the PubChem database.[1]
Experimental Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):
-
Sample Introduction: A dilute solution of 2-Oxocyclopentanecarboxamide in a volatile solvent is injected into the gas chromatograph.
-
Separation: The compound travels through the GC column and is separated from any impurities.
-
Ionization: The eluted compound enters the mass spectrometer and is ionized by a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural clues.
Figure 3: General Workflow for Spectroscopic Characterization.
Safety and Handling
Based on GHS classifications from available sources, 2-Oxocyclopentanecarboxamide is predicted to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Oxocyclopentanecarboxamide presents as a molecule of significant interest for chemical synthesis and drug discovery. This guide has addressed the notable absence of empirical physical data in the current literature by providing a comprehensive framework of robust, validated experimental protocols for its characterization. The presented methodologies for determining melting point, boiling point, solubility, and for conducting thorough spectroscopic analysis (NMR, IR, MS) are designed to yield reliable and reproducible data. By adhering to these protocols, researchers can confidently establish the physical property profile of 2-Oxocyclopentanecarboxamide, thereby facilitating its future applications and advancing our understanding of its chemical behavior.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13035392, 2-Oxocyclopentane-1-carboxamide. Retrieved January 29, 2026 from [Link].
-
ChemSynthesis (n.d.). 2-oxocyclopentanecarboxamide. Retrieved January 29, 2026 from [Link].
- Li, D. Z. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
-
NIST (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. In NIST Chemistry WebBook. Retrieved January 29, 2026 from [Link].
-
LibreTexts Chemistry (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 29, 2026 from [Link].
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved January 29, 2026 from [Link].
-
Ravindar, L., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link].
-
Iowa State University Chemical Instrumentation Facility (n.d.). NMR Sample Preparation. Retrieved January 29, 2026 from [Link].
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Technical Monograph: 2-Oxocyclopentanecarboxamide (C₆H₉NO₂)
Advanced Scaffolds in Medicinal Chemistry [1]
Executive Summary
2-Oxocyclopentanecarboxamide (CAS: 62221-86-7) is a cyclic
This guide delineates the synthesis, reactivity profile, and pharmaceutical utility of 2-oxocyclopentanecarboxamide, providing researchers with a validated roadmap for its deployment in organic synthesis.[1]
Chemical Identity & Structural Dynamics[1]
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-Oxocyclopentane-1-carboxamide |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| CAS Number | 62221-86-7 |
| Physical State | Solid (Crystalline) |
| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water |
| LogP | ~0.1 (Predicted) |
| H-Bond Donors/Acceptors | 1 / 2 |
Tautomeric Equilibrium
The reactivity of 2-oxocyclopentanecarboxamide is governed by keto-enol tautomerism.[1] The presence of the electron-withdrawing amide group at the C1 position, adjacent to the C2 ketone, acidifies the C1 proton.[1] This facilitates the formation of an enol species, often stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the amide carbonyl.[1]
Figure 1: Keto-enol tautomerism of 2-oxocyclopentanecarboxamide.[1][2][3][4][5][6][7][8][9] The equilibrium shifts based on solvent polarity and pH.[1]
Synthesis Methodologies
The industrial and laboratory standard for synthesizing 2-oxocyclopentanecarboxamide involves the ammonolysis of ethyl 2-oxocyclopentanecarboxylate .[1] This precursor is typically generated via the Dieckmann condensation of diethyl adipate.[1]
Synthesis Workflow (Graphviz)[1]
Figure 2: Synthetic pathway from diethyl adipate to the target amide.[1]
Detailed Protocol: Ammonolysis of Ethyl 2-Oxocyclopentanecarboxylate[1]
Objective: Convert ethyl 2-oxocyclopentanecarboxylate (EOCPC) to 2-oxocyclopentanecarboxamide.
Reagents:
-
Ammonium Hydroxide (28-30% NH₃ aqueous) OR 7N NH₃ in Methanol (Excess, ~5.0 eq)[1]
-
Solvent: Methanol (if using aqueous ammonia)[1]
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-oxocyclopentanecarboxylate (10 mmol) in Methanol (20 mL).
-
Addition: Cool the solution to 0°C using an ice bath to prevent rapid exotherm and potential polymerization.
-
Reaction: Add Ammonium Hydroxide (50 mmol) dropwise over 15 minutes.
-
Incubation: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12–24 hours. Monitor via TLC (System: 50% EtOAc/Hexanes). The ester spot (
) should disappear, replaced by the lower amide spot.[1] -
Workup:
-
Purification: Recrystallize from ethanol/water if necessary to achieve >98% purity.
Validation Criteria:
-
IR: Appearance of characteristic amide doublets (
) and ketone carbonyl ( ).[1] -
Yield: Expected yield 75–85%.[1]
Reactivity Profile & Applications
Heterocycle Formation
The 1,3-dicarbonyl motif (masked in the amide) makes this molecule an excellent binucleophile or electrophile depending on conditions.[1]
-
Pyrazolones: Reaction with hydrazine yields bicyclic pyrazolone derivatives.[1]
-
Hantzsch Synthesis: Condensation with aldehydes and urea/thiourea leads to complex polycyclic pyrimidines.[1]
Alkylation
The proton at C1 is highly acidic (
Pharmaceutical Utility[1]
-
Nucleoside Analogs: Used to construct carbocyclic nucleosides (where the ribose oxygen is replaced by a carbon), offering improved metabolic stability against phosphorylases.[1]
-
Antivirals: Derivatives of cyclopentane amides have shown efficacy in inhibiting viral replication by mimicking transition states of viral proteases.[1]
Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral data must be verified:
| Technique | Characteristic Signals | Interpretation |
| ¹H NMR (DMSO-d₆) | Amide | |
| Methine proton at C1 ( | ||
| Cyclopentane ring methylene protons.[1] | ||
| IR Spectroscopy | 3350, 3180 cm⁻¹ | N-H stretching (Primary Amide).[1] |
| 1735 cm⁻¹ | C=O stretch (Cyclopentanone - ring strain increases frequency).[1] | |
| 1660 cm⁻¹ | C=O stretch (Amide I band).[1] | |
| Mass Spectrometry | m/z 127 [M]⁺ | Molecular ion peak.[1] |
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).[1][4]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.
-
PPE: Standard laboratory coat, nitrile gloves, and safety goggles are mandatory.[1] Work within a fume hood, especially during the ammonolysis step involving volatile ammonia.[1]
References
-
PubChem. (2025).[1][4][10] 2-Oxocyclopentane-1-carboxamide (Compound).[1][4] National Library of Medicine.[1] [Link][1]
-
Organic Syntheses. (1937).[1] Ethyl 2-Oxocyclopentanecarboxylate.[1][3][6] Org. Synth. 17, 30. [Link]
-
AlQalam Journal. (2025).[1] Synthesis of Cyclopentanone and Cyclohexanone Derivatives. University of Tripoli.[1] [Link]
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- 3. View of Synthesis of Cyclopentanone and Cyclohexanone Derivatives [journal.utripoli.edu.ly]
- 4. 2-Oxocyclopentane-1-carboxamide | C6H9NO2 | CID 13035392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
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- 8. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
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synthesis of 2-Oxocyclopentanecarboxamide starting materials
Executive Summary & Strategic Importance
2-Oxocyclopentanecarboxamide (CAS: N/A for generic, specific derivatives vary) is a critical
This guide details the robust synthesis of 2-oxocyclopentanecarboxamide starting from acyclic precursors. The route is bifurcated into two phases:[1][2][3]
-
Precursor Synthesis: The Dieckmann condensation of diethyl adipate to yield ethyl 2-oxocyclopentanecarboxylate .[4]
-
Target Synthesis: The chemoselective aminolysis of the
-keto ester to the target amide.
Key Chemical Properties
| Property | Specification | Note |
| Molecular Formula | ||
| Molecular Weight | 127.14 g/mol | |
| Acidity ( | ~10–11 ( | Highly acidic due to double activation (keto + amide).[5] |
| Tautomerism | Keto | Exists in equilibrium; enol stabilized by intramolecular H-bonding.[5] |
Retrosynthetic Analysis & Pathway
The most scalable industrial route avoids the use of hazardous isocyanates. Instead, it relies on the thermodynamic stability of the 5-membered ring formed via the Dieckmann condensation, followed by nucleophilic acyl substitution.
Reaction Pathway Diagram (DOT)
Figure 1: Linear synthetic pathway from acyclic diester to cyclic beta-keto amide.[5]
Phase 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate[4][5]
This step establishes the cyclopentane ring. The protocol is based on the classic Dieckmann Condensation .
Mechanism & Expert Insight
The reaction is driven by the deprotonation of the
-
Critical Control Point: The reaction is reversible. To drive it to completion, ethanol (the byproduct) must be removed, or a full equivalent of base must be used to form the stable enolate salt, which precipitates and drives the equilibrium.
-
Base Selection: Sodium ethoxide (NaOEt) is preferred over stronger bases (like NaH) for safety and cost-efficiency on scale, provided ethanol is managed.
Experimental Protocol
Reagents:
-
Diethyl adipate (1.0 equiv)
-
Sodium ethoxide (1.0–1.1 equiv, commercial powder or freshly prepared)
-
Toluene (Solvent, anhydrous)[2]
-
Acetic acid or dilute HCl (for quenching)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. inert atmosphere (
or Ar) is mandatory to prevent hydrolysis of the ethoxide. -
Base Suspension: Charge the flask with dry toluene and sodium ethoxide. Cool to 0°C.
-
Addition: Add diethyl adipate dropwise over 30–60 minutes. Note: Exothermic reaction.[5]
-
Cyclization: Heat the mixture to reflux (approx. 110°C) for 4–6 hours.
-
Self-Validation: Monitor reaction progress via TLC (solvent: Hexane/EtOAc 8:2). The starting material spot (
) should disappear.
-
-
Quench: Cool the mixture to room temperature. The reaction mass will likely be a thick slurry (the sodium enolate). Slowly add dilute acetic acid or 10% HCl until pH is neutral/slightly acidic (pH 5–6).
-
Workup: Separate the organic layer.[2][7] Extract the aqueous layer with toluene or ethyl acetate. Combine organics, wash with brine, and dry over
. -
Purification: Remove solvent under reduced pressure. Distill the residue under high vacuum (bp ~102–104°C at 11 mmHg) to obtain the pure
-keto ester as a colorless liquid.
Phase 2: Synthesis of 2-Oxocyclopentanecarboxamide[5]
The conversion of the
Experimental Protocol
Reagents:
-
Ammonium hydroxide (28-30% aqueous solution, excess) or Ammonia gas[5]
-
Ethanol (optional co-solvent if solubility is an issue)
Step-by-Step Methodology:
-
Preparation: Place 28% aqueous ammonium hydroxide (approx. 5–10 equiv) in an Erlenmeyer flask containing a magnetic stir bar.
-
Temperature Control: Cool the ammonia solution to 0°C in an ice/salt bath.
-
Expert Tip: Low temperature suppresses the formation of the enolate salt and favors the nucleophilic attack on the ester carbonyl.
-
-
Addition: Add ethyl 2-oxocyclopentanecarboxylate dropwise to the stirring ammonia solution. Keep the temperature below 5°C.
-
Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature slowly over 4–6 hours.
-
Visual Check: The ester is an oil; the amide product is typically a solid. As the reaction proceeds, you may observe precipitation of the amide.
-
-
Isolation:
-
Method A (Precipitation): If the product precipitates, filter the solid, wash with cold water (to remove excess ammonia), and cold ethanol.
-
Method B (Extraction): If no precipitate forms (due to high water solubility), saturate the aqueous phase with NaCl (salting out) and extract continuously with Ethyl Acetate or DCM.
-
-
Purification: Recrystallize from ethanol or an ethanol/water mixture.
-
Characterization: Confirm structure via IR (distinct amide doublets at 3400-3200
and carbonyl shift) and NMR.
Process Troubleshooting & Optimization
The following table summarizes common failure modes and scientifically grounded solutions.
| Failure Mode | Mechanistic Cause | Corrective Action |
| Low Yield (Phase 1) | Incomplete cyclization due to moisture (hydrolysis of NaOEt).[5] | Ensure strict anhydrous conditions; use fresh NaOEt. |
| Polymerization (Phase 1) | Intermolecular condensation (Claisen) competing with Intramolecular (Dieckmann). | Maintain high dilution (slow addition of adipate to base). |
| No Reaction (Phase 2) | Deprotonation of | Reduce temperature to 0°C; increase concentration of |
| Product is Oil (Phase 2) | Impurities or high enol content preventing crystallization. | Triturate with cold diethyl ether; check purity via GC/HPLC. |
Tautomerism Insight
The product exists as a mixture of keto and enol forms.[9]
-
Keto Form:
bond is intact. -
Enol Form:
stabilized by H-bonding to the amide oxygen.[5] -
Analytical Implication: NMR spectra may show "missing" protons or broadened peaks due to rapid exchange. Do not misinterpret this as impurity.
References
-
Dieckmann Condensation Protocol
-
Aminolysis of
-keto esters: -
Safety & Properties
-
PubChem Compound Summary for Ethyl 2-oxocyclopentanecarboxylate.[5]
-
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The Latent Therapeutic Potential of the 2-Oxocyclopentanecarboxamide Scaffold: A Technical Guide for Drug Discovery
Abstract
The relentless pursuit of novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. Within this landscape, the 2-Oxocyclopentanecarboxamide scaffold emerges as a molecule of understated potential. While direct biological data on this specific compound remains limited, its structural motifs—a cyclic ketone and a carboxamide—are prevalent in a multitude of biologically active molecules. This technical guide aims to dissect the latent therapeutic possibilities of 2-Oxocyclopentanecarboxamide by examining the established biological activities of its structural analogs. By synthesizing data from related cyclopentanone, cyclopentenone, and carboxamide derivatives, we will explore the potential for antimicrobial, anticancer, and anti-inflammatory applications. This document will serve as a foundational resource for researchers, scientists, and drug development professionals, providing a rationale for the synthesis and screening of novel 2-Oxocyclopentanecarboxamide derivatives and offering detailed experimental workflows to unlock their therapeutic value.
Introduction: The Allure of a Simple Scaffold
The 2-Oxocyclopentanecarboxamide molecule, in its simplicity, presents a compelling starting point for medicinal chemistry exploration. The cyclopentanone ring offers a rigid, three-dimensional framework that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The carboxamide group is a well-established pharmacophore, known for its ability to form hydrogen bonds with biological targets, thereby contributing to binding affinity and specificity.[1] The juxtaposition of these two features within a single, relatively small molecule suggests a high potential for "drug-likeness."
While 2-Oxocyclopentanecarboxamide itself is primarily recognized as a synthetic intermediate, its constituent parts are hallmarks of successful therapeutic agents.[2] This guide will therefore extrapolate the potential biological activities of the core scaffold by delving into the established pharmacology of structurally related compounds.
Potential Biological Activities: An Evidence-Based Extrapolation
Antimicrobial Potential
The prevalence of antimicrobial resistance necessitates the urgent discovery of new antibacterial and antifungal agents.[3] Several lines of evidence suggest that the 2-Oxocyclopentanecarboxamide scaffold could be a promising starting point for the development of novel antimicrobials.
Derivatives of cyclopentanone and cyclopentenone have demonstrated notable antimicrobial activity.[4][5] For instance, 2-octylcyclopentanone has shown broad-spectrum antimicrobial effects, including against beta-lactam-resistant pathogens.[4] Similarly, functionalized cyclopentenones have exhibited remarkable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The carboxamide moiety is also a key feature in many antimicrobial drugs, contributing to their target engagement.[6] The combination of the cyclopentanone ring and the carboxamide group in 2-Oxocyclopentanecarboxamide could therefore lead to synergistic or novel antimicrobial mechanisms.
The antimicrobial activity of cyclopentanone derivatives may be attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. The lipophilic nature of the cyclopentane ring can facilitate passage through the bacterial cell wall, while the ketone and amide functionalities could interact with intracellular targets.
A systematic approach to evaluating the antimicrobial potential of novel 2-Oxocyclopentanecarboxamide derivatives is crucial. The following workflow provides a robust framework for initial screening and characterization.
Caption: A generalized workflow for the antimicrobial screening of novel 2-Oxocyclopentanecarboxamide derivatives.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The synthesized 2-Oxocyclopentanecarboxamide derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Potential
The quest for novel anticancer agents with improved efficacy and reduced side effects is a driving force in oncology research. The structural features of 2-Oxocyclopentanecarboxamide are present in various compounds with demonstrated antiproliferative activity.
Cycloalkanecarboxamide derivatives have been shown to possess antiproliferative activity against various cancer cell lines.[7] For example, certain cyclohexylcarboxamide derivatives have demonstrated broad-spectrum anticancer activity.[7] Furthermore, the carboxamide functional group is a key component of numerous approved anticancer drugs.[8] The indole-2-carboxamide scaffold, for instance, has garnered significant interest in anticancer drug discovery.[1] The cyclopentanone moiety is also found in natural products with cytotoxic properties. The combination of these structural elements in 2-Oxocyclopentanecarboxamide derivatives makes them intriguing candidates for anticancer drug development.
The potential anticancer mechanisms of 2-Oxocyclopentanecarboxamide derivatives could be multifaceted. They might act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases or histone deacetylases (HDACs).[9] Alternatively, they could induce apoptosis (programmed cell death) or inhibit angiogenesis (the formation of new blood vessels that supply tumors).
The following workflow outlines a standard procedure for evaluating the anticancer potential of novel 2-Oxocyclopentanecarboxamide derivatives.
Caption: A systematic workflow for the in vitro and in vivo evaluation of the anticancer activity of 2-Oxocyclopentanecarboxamide derivatives.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized 2-Oxocyclopentanecarboxamide derivatives are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Anti-inflammatory Potential
Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[10] The development of novel anti-inflammatory agents with improved safety profiles is of significant interest.
Carboxylic acid-containing non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, and the carboxamide moiety is also present in some anti-inflammatory compounds.[11] Derivatives of 1,2-benzothiazine 1,1-dioxide, which contain a cyclic sulfonamide, have demonstrated potent anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.[12] While the 2-Oxocyclopentanecarboxamide scaffold does not contain a sulfur atom, the general principle of a cyclic core with an amide side chain is shared. This suggests that derivatives of 2-Oxocyclopentanecarboxamide could potentially modulate inflammatory pathways.
Potential anti-inflammatory mechanisms of 2-Oxocyclopentanecarboxamide derivatives could involve the inhibition of key inflammatory enzymes like COX-1 and COX-2, or the modulation of signaling pathways such as the NF-κB pathway, which plays a central role in the inflammatory response.[10] They might also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[10]
A tiered approach is recommended for assessing the anti-inflammatory properties of new 2-Oxocyclopentanecarboxamide derivatives.
Caption: A comprehensive workflow for evaluating the anti-inflammatory activity of 2-Oxocyclopentanecarboxamide derivatives.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium and seeded into a 96-well plate.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the synthesized 2-Oxocyclopentanecarboxamide derivatives for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (final concentration, e.g., 1 µg/mL). A control group without LPS stimulation is also included.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Synthesis and Derivatization Strategies
The exploration of the biological potential of the 2-Oxocyclopentanecarboxamide scaffold hinges on the ability to synthesize a diverse library of derivatives. Standard organic synthesis methodologies can be employed for this purpose.
A plausible synthetic route could involve the esterification of 2-oxocyclopentanecarboxylic acid, followed by amidation with a variety of amines to introduce diversity at the amide nitrogen.[13] Further modifications could be made to the cyclopentanone ring.
Caption: A simplified synthetic strategy for generating a library of 2-Oxocyclopentanecarboxamide derivatives for biological screening.
Data Summary of Structurally Related Compounds
To provide a quantitative context for the potential activities of 2-Oxocyclopentanecarboxamide derivatives, the following table summarizes the reported biological data for some analogous compounds.
| Compound Class | Example Compound | Biological Activity | Potency (IC50/MIC) | Reference |
| Cycloalkanecarboxamides | Cyclohexylcarboxamide derivative | Antiproliferative (Colon Cancer) | 4.73 µM | [7] |
| Thiazolidine-2,4-diones | 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Antibacterial (S. aureus) | Not specified | [6] |
| Chalcone derivatives | Compound 6c | Antimicrobial (S. aureus) | 0.4 - 0.6 mg/mL | [14] |
| Chroman Carboxamide Analogs | Compound 5e | Antioxidant (DPPH scavenging) | 93.7% inhibition | [8] |
Conclusion and Future Directions
The 2-Oxocyclopentanecarboxamide scaffold, while not extensively studied directly, represents a promising starting point for the discovery of novel therapeutic agents. By leveraging the established biological activities of its structural relatives, a strong rationale can be made for its investigation in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. The synthetic tractability of this core structure allows for the creation of diverse chemical libraries, and the well-defined experimental workflows outlined in this guide provide a clear path for their biological evaluation. Future research should focus on the systematic synthesis and screening of 2-Oxocyclopentanecarboxamide derivatives to elucidate their structure-activity relationships and identify lead compounds for further development. The exploration of this simple yet elegant scaffold may yet yield significant contributions to the therapeutic arsenal.
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- Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins.
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- Design, Synthesis, and Antimicrobial Activity of Amide Deriv
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- Recent progress in adverse events of carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs)
- A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABA A Receptor. MDPI.
- Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms. MDPI.
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An In-Depth Technical Guide to 2-Oxocyclopentanecarboxamide: From Historical Synthesis to Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Oxocyclopentanecarboxamide, a fascinating molecule at the intersection of classic organic synthesis and modern biochemical exploration. While its direct applications in drug development are not extensively documented in publicly available literature, its structural motifs—the cyclopentanone ring and the carboxamide group—are prevalent in numerous biologically active compounds. This document will delve into the historical synthesis of its precursors, explore plausible and documented synthetic routes to the title compound, and discuss its chemical properties and potential, yet underexplored, therapeutic relevance.
The Genesis of the Scaffold: A Historical Perspective on the Synthesis of 2-Oxocyclopentanecarboxylate Precursors
The story of 2-Oxocyclopentanecarboxamide begins with its immediate precursor, an ester of 2-oxocyclopentanecarboxylic acid. The synthesis of this key intermediate is a classic example of intramolecular cyclization, a cornerstone of organic chemistry.
The Dieckmann Condensation: A Landmark in Ring Formation
The foundational method for creating the 5-membered ring of 2-oxocyclopentanecarboxylate esters is the Dieckmann condensation . First reported by the German chemist Walter Dieckmann in 1894, this intramolecular reaction involves the cyclization of a diester in the presence of a base to form a β-keto ester.[1][2][3][4]
The general mechanism of the Dieckmann condensation is a classic example of a Claisen condensation, but occurring within the same molecule.[3][5] The process is initiated by the deprotonation of an α-carbon of the diester by a strong base, typically a sodium alkoxide, to form a resonance-stabilized enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to the formation of a cyclic β-keto ester. The formation of five- and six-membered rings is particularly favored due to their inherent thermodynamic stability.[3][6]
For the synthesis of ethyl 2-oxocyclopentanecarboxylate, the starting material is typically diethyl adipate (a 1,6-diester). The reaction proceeds as follows:
Figure 1. Generalized workflow of the Dieckmann Condensation.
This robust and well-established reaction has been a mainstay in organic synthesis for over a century, providing reliable access to the cyclopentanone core structure.
Synthesis of 2-Oxocyclopentanecarboxamide: From Traditional to Contemporary Methods
Once the precursor ester is obtained, the formation of the amide is a relatively straightforward process. However, the methods to achieve this transformation have evolved, reflecting the broader advancements in synthetic chemistry.
Plausible First Synthesis: Classical Amidation
While a definitive first-published synthesis of 2-Oxocyclopentanecarboxamide is not readily apparent in the historical literature, the most logical and established method would be the direct amidation of ethyl 2-oxocyclopentanecarboxylate with ammonia . This is a fundamental reaction in organic chemistry where the nucleophilic ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group and formation of the primary amide.
The reaction is typically carried out by treating the ester with a solution of ammonia in an alcoholic solvent, sometimes with heating to drive the reaction to completion. The general transformation is as follows:
Figure 2. Classical amidation of an ester to form a primary amide.
This method, while effective, can sometimes require harsh conditions and may not be suitable for more complex or sensitive substrates.
Modern Approaches: Enzymatic Synthesis
Reflecting the shift towards greener and more selective synthetic methods, a notable advancement in the synthesis of related β-keto amides was reported by Garcia, Rebolledo, and Gotor in 1994. Their work, published in Tetrahedron, describes the lipase-catalyzed aminolysis and ammonolysis of β-ketoesters .[7][8][9][10]
This enzymatic approach offers several advantages over traditional chemical methods, including:
-
Mild reaction conditions: The reactions are typically carried out at or near room temperature, preserving sensitive functional groups.
-
High selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, which is particularly valuable in the synthesis of chiral molecules.
-
Environmental benefits: The use of biocatalysts reduces the need for harsh reagents and solvents.
In their study, the researchers utilized an immobilized lipase from Candida antarctica (Novozym 435) to catalyze the reaction between various β-ketoesters and amines, including ammonia. This methodology provides a more sustainable and elegant route to compounds like 2-Oxocyclopentanecarboxamide and its derivatives.
Experimental Protocol: Enzymatic Ammonolysis of Ethyl 2-oxocyclopentanecarboxylate (Hypothetical, based on Garcia et al.)
-
Immobilized Lipase Preparation: Commercially available immobilized lipase (e.g., Novozym 435) is activated according to the manufacturer's instructions.
-
Reaction Setup: In a sealed vessel, ethyl 2-oxocyclopentanecarboxylate (1 equivalent) is dissolved in a suitable organic solvent (e.g., dioxane).
-
Ammonia Introduction: A solution of ammonia in the same solvent is added to the reaction mixture.
-
Enzyme Addition: The activated immobilized lipase is added to the mixture.
-
Reaction Monitoring: The reaction is gently agitated at a controlled temperature (e.g., 30°C) and monitored by a suitable analytical technique (e.g., TLC or GC) until the starting ester is consumed.
-
Work-up and Purification: The enzyme is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2-Oxocyclopentanecarboxamide.
Physicochemical Properties of 2-Oxocyclopentanecarboxamide
The physical and chemical properties of 2-Oxocyclopentanecarboxamide are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing synthetic modifications.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | ChemSynthesis |
| Molecular Weight | 127.14 g/mol | ChemSynthesis |
| IUPAC Name | 2-oxocyclopentane-1-carboxamide | PubChem |
| CAS Number | 62221-86-7 | PubChem |
| XLogP3 | 0.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Potential Applications in Drug Discovery and Medicinal Chemistry: An Outlook
While there is a scarcity of published research on the specific biological activities of 2-Oxocyclopentanecarboxamide, its constituent functional groups, the cyclopentanone ring and the carboxamide moiety, are well-represented in the landscape of medicinal chemistry.
-
The Cyclopentane Ring: The cyclopentane scaffold is a common feature in a variety of biologically active molecules. Its conformational flexibility allows it to adopt multiple shapes to fit into the binding pockets of enzymes and receptors. Furthermore, the cyclopentane ring can serve as a rigid scaffold to orient functional groups in a specific spatial arrangement, which can be crucial for biological activity.
-
The Carboxamide Group: The carboxamide functional group is a privileged structure in drug design due to its ability to act as both a hydrogen bond donor and acceptor. This allows it to form strong and specific interactions with biological targets. Carboxamides are found in a vast array of approved drugs, highlighting their importance in medicinal chemistry.
Given the presence of these two key pharmacophoric elements, 2-Oxocyclopentanecarboxamide and its derivatives represent an interesting, yet largely unexplored, area for drug discovery. Potential avenues for investigation could include:
-
Screening for Biological Activity: The compound could be screened against a wide range of biological targets, including enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors), to identify potential therapeutic applications.
-
Derivative Synthesis: The core structure of 2-Oxocyclopentanecarboxamide can be readily modified to create a library of derivatives. For instance, substitution on the cyclopentane ring or on the amide nitrogen could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.
-
Computational Modeling: In silico studies could be employed to predict the potential binding of 2-Oxocyclopentanecarboxamide and its virtual derivatives to various protein targets, helping to guide synthetic efforts.
References
- Current time information in Zaragoza, ES. Google.
-
Dieckmann Condensation: Definition, Examples, and Mechanism. Chemistry Learner. Retrieved from [Link]
-
Dieckmann condensation. Purechemistry. (2023). Retrieved from [Link]
-
Dieckmann Condensation - Online Organic Chemistry Tutor. Organic Chemistry Help. Retrieved from [Link]
-
Dieckmann condensation. Wikipedia. Retrieved from [Link]
-
Dieckmann Condensation. Chemistry LibreTexts. (2023). Retrieved from [Link]
- García, M. J., Rebolledo, F., & Gotor, V. (1994). Lipase-catalyzed aminolysis and ammonolysis of β-ketoesters. Synthesis of optically active β-ketoamides. Tetrahedron, 50(23), 6935-6940.
-
Synthesis of asymmetrized 2-benzyl-1,3-diaminopropane by a chemoenzymatic route: a tool for combinatorially developing peptidomimetics. OUCI. (1999). Retrieved from [Link]
-
Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica. (2022). Retrieved from [Link]
-
L–Cysteine‐Catalysed Hydration of Activated Alkynes. PMC. (2025). Retrieved from [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. Retrieved from [Link]
-
Lipase Catalyzed Aminolysis as An Entry to Consecutive Multicomponent Reactions. Heinrich-Heine University, Düsseldorf. (2014). Retrieved from [Link]
-
Methyl 2-oxocyclopentanecarboxylate Definition. Fiveable. Retrieved from [Link]
-
The Dieckmann Condensation. Organic Reactions. Retrieved from [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. (2025). Retrieved from [Link]
-
Dieckmann Condensation Reactions. Chad's Prep®. Retrieved from [Link]
-
2-oxocyclopentanecarboxamide - C6H9NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (2025). Retrieved from [Link]
-
2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Information. Caltech. Retrieved from [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. (2020). Retrieved from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Retrieved from [Link]
-
Mini-Reviews in Medicinal Chemistry. Semantic Scholar. Retrieved from [Link]
-
Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PMC. Retrieved from [Link]
-
Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. PubMed. Retrieved from [Link]
-
2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. PMC. (2023). Retrieved from [Link]
-
Application of sulfoximines in medicinal chemistry from 2013 to 2020. PubMed. (2021). Retrieved from [Link]
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- 1. Amide Synthesis [fishersci.co.uk]
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- 3. mdpi.com [mdpi.com]
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- 5. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Solubility Profiling and Solvent Selection for 2-Oxocyclopentanecarboxamide
Topic: Solubility of 2-Oxocyclopentanecarboxamide in Different Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists.[1]
Executive Summary
2-Oxocyclopentanecarboxamide (CAS: 50882-16-1) is a critical
This guide provides a comprehensive technical framework for understanding the solvation thermodynamics of 2-Oxocyclopentanecarboxamide.[1] It details predictive solubility behaviors, experimental protocols for precise determination, and strategic solvent selection for recrystallization and reaction engineering.[1]
Physicochemical Profile & Structural Analysis[1]
To predict solubility behavior accurately, one must first analyze the molecular forces at play. 2-Oxocyclopentanecarboxamide exhibits a low
Structural Determinants of Solubility
-
Hydrogen Bonding: The primary amide group (
) acts as both a strong hydrogen bond donor (2 sites) and acceptor (1 site).[1] The ketone oxygen serves as an additional acceptor. -
Tautomerism: As a
-keto amide, the compound exists in equilibrium between the keto form and the enol form.[2] This equilibrium is solvent-dependent:-
Polar Solvents (e.g., Water, DMSO): Favor the separate charge-dipole interactions, often stabilizing the keto form.
-
Non-Polar Solvents (e.g., CHCl
, Toluene): May stabilize the enol form via intramolecular hydrogen bonding (between the enol -OH and amide -C=O), effectively "hiding" the polar groups and increasing solubility in non-polar media relative to rigid prediction models.
-
Predicted Solubility Classification
Based on Hansen Solubility Parameters (HSP) and functional group analysis, the solubility profile is categorized below:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| High Polarity / Protic | Water, Methanol, Ethanol | High | Strong intermolecular H-bonding matches the solute's amide/ketone groups.[1] |
| High Polarity / Aprotic | DMSO, DMF, NMP | Very High | High dielectric constants stabilize the polar keto form; excellent for reaction media. |
| Medium Polarity | Acetone, Ethyl Acetate, DCM | Moderate | Good interaction with the organic ring; dipole-dipole interactions dominate. |
| Non-Polar | Hexane, Heptane, Toluene | Low / Insoluble | Lack of H-bonding capability; high energy cost to disrupt solute crystal lattice.[1] |
Tautomeric Equilibrium & Solvent Influence[3][4]
The solubility of 2-Oxocyclopentanecarboxamide is not a static value; it is dynamically linked to its tautomeric state. The following diagram illustrates the equilibrium shifts that must be considered during solvent selection.
Figure 1: Solvent influence on the keto-enol tautomeric equilibrium of 2-Oxocyclopentanecarboxamide.
Experimental Protocols for Solubility Determination
Since batch-to-batch purity and polymorphic forms can alter solubility, empirical determination is superior to literature values.[1] Use this self-validating protocol.
Saturation Shake-Flask Method (Standard)
This method ensures thermodynamic equilibrium is reached.[1]
Materials:
-
Solvent of choice (HPLC grade).[1]
-
Temperature-controlled orbital shaker.[1]
-
0.45 µm PTFE syringe filters.[1]
Workflow:
-
Preparation: Add excess solid solute to 10 mL of solvent in a sealed glass vial. The mixture must remain opaque (indicating undissolved solid).[1]
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours.
-
Filtration: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation in the filter).
-
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
HPLC (Preferred): Dilute the filtrate and analyze against a standard curve. (Detection: UV @ ~210–220 nm for the amide bond).[1]
-
Dynamic Laser Monitoring (Metastable Zone Width)
For crystallization development, determining the Metastable Zone Width (MSZW) is crucial.
-
Prepare a solution of known concentration.[1]
-
Cool slowly (0.5°C/min) while monitoring turbidity (using a turbidity probe or laser).
-
Record
(temperature of first nucleation).[1] -
Re-heat slowly until the solution clears. Record
(dissolution temperature).[1] -
Result: The gap between
and is the MSZW, guiding cooling profiles for recrystallization.
Recrystallization Strategy: Solvent Selection
Purification of 2-Oxocyclopentanecarboxamide is best achieved by exploiting the solubility differential between temperatures or solvent polarities.[1]
Recommended Solvent Systems
| Method | Solvent System | Protocol Notes |
| Single Solvent | Ethanol or Isopropanol | Dissolve at reflux; cool to 0-4°C. High recovery yield due to steep solubility curve.[1] |
| Anti-Solvent | DCM / Hexane | Dissolve in minimal DCM (moderate solubility).[1] Slowly add Hexane (anti-solvent) until turbidity persists.[1][4] Cool. |
| Anti-Solvent | Acetone / Water | Dissolve in Acetone.[1][4] Add Water dropwise.[1] Note: Ensure pH is neutral to prevent hydrolysis.[1] |
Decision Tree for Solvent Selection
Figure 2: Logical decision matrix for selecting the optimal recrystallization solvent system.
Thermodynamic Modeling (Advanced)
For process scaling, experimental data should be fitted to the Modified Apelblat Equation to predict solubility (
-
A, B, C: Empirical constants derived from the Shake-Flask data.
-
Utility: Allows for the calculation of the enthalpy of solution (
), indicating whether the dissolution is endothermic (requires heat) or exothermic. For this amide, dissolution is expected to be endothermic ( ), meaning solubility increases with temperature.[1]
References
-
PubChem. (2025).[1][5][6] 2-Oxocyclopentane-1-carboxamide | C6H9NO2.[1] National Library of Medicine.[1] [Link][1]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and tautomerism).
-
Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Royal Society of Chemistry. (2004).[1] Solvent effects on the rate of the keto–enol interconversion. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. 2-Oxocyclohexanecarboxamide | C7H11NO2 | CID 587989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. 2-Oxocyclopentane-1-carboxamide | C6H9NO2 | CID 13035392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 9942171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Selective Amidation of 2-Oxocyclopentanecarboxylate Scaffolds
This Application Note is designed for researchers and drug discovery scientists targeting the 2-oxocyclopentanecarboxamide scaffold.
Executive Summary & The Stability Paradox
The direct amidation of 2-oxocyclopentanecarboxylic acid (1) presents a fundamental thermodynamic challenge: the free
Therefore, standard peptide coupling protocols (EDC/NHS, HATU) utilizing the free acid are frequently non-viable. Successful amidation requires a nucleophilic acyl substitution on the stable ester precursor, ethyl 2-oxocyclopentanecarboxylate (2).
However, this reaction is plagued by a "Selectivity Bifurcation." The amine nucleophile can attack two electrophilic sites:
-
The Ester Carbonyl (C-1): Yields the desired
-keto amide (Path A ). -
The Ketone Carbonyl (C-2): Yields the thermodynamically stable enamino-ester (Path B ).
This guide details protocols to strictly enforce Path A , utilizing Lewis Acid catalysis and Kinetic Resolution to suppress enamine formation.
Mechanistic Decision Tree
The following diagram illustrates the critical divergence points in the reaction matrix. To obtain the amide, one must bypass the lower energy sink of enamine formation.
Figure 1: Reaction divergence. Path A requires catalytic assistance to outcompete the dehydration pathway (Path B).
Detailed Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Aminolysis (Chemical Method)
Best for: Aromatic amines, sterically hindered amines, and high-throughput library synthesis.
Principle: A Lewis acid catalyst activates the ester carbonyl specifically, making it more electrophilic than the ketone, while simultaneously coordinating the leaving group (ethoxide). Nickelocene (
Materials:
-
Amine (
) (1.2 equiv) -
Catalyst: Nickelocene (
) (5-10 mol%) or -
Solvent: Toluene (anhydrous) or Xylene (for higher T)
Step-by-Step Procedure:
-
Charge: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve Ethyl 2-oxocyclopentanecarboxylate (156 mg, 1.0 mmol) in anhydrous Toluene (2.0 mL).
-
Catalyst Addition: Add Nickelocene (19 mg, 0.1 mmol). The solution may turn dark green/black.
-
Nucleophile Addition: Add the amine (1.2 mmol).
-
Reaction: Cap the vial (or use a reflux condenser under
if scaling up) and heat to 80°C for 12–24 hours.-
Note: Unlike thermal aminolysis which requires temperatures >140°C (xylene reflux) to drive off ethanol, the catalyst allows conversion at lower temperatures, reducing enamine byproducts.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the ester spot (
) and appearance of the more polar amide ( ).-
QC Check: If a spot appears at
(non-polar), this is likely the enamine .
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with 1M HCl (to remove unreacted amine and break Ni-complexes). Dry over
and concentrate. -
Purification: Flash chromatography is usually required to separate the amide from trace enamine.
Protocol B: Enzymatic Kinetic Resolution (Biocatalytic Method)
Best for: Chiral amines, synthesis of enantiopure
Principle: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) catalyzes the aminolysis of
Materials:
-
Catalyst: Novozym 435 (50% w/w relative to substrate)
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (dry)
Step-by-Step Procedure:
-
Mix: In a glass vial, suspend Ethyl 2-oxocyclopentanecarboxylate (1 mmol) and the amine (1 mmol) in MTBE (5 mL).
-
Catalyst: Add Novozym 435 beads (approx. 80 mg).
-
Incubation: Shake the mixture at 40–50°C in an orbital shaker (200 rpm).
-
Critical: Do not use magnetic stirring, as the stir bar will grind the enzyme beads, destroying the catalyst.
-
-
Duration: Reactions typically take 24–48 hours.[5] The mild conditions (
) virtually eliminate enamine formation. -
Workup: Filter off the enzyme beads (beads can often be washed and reused). Concentrate the filtrate.
Data Summary & Troubleshooting
The following table summarizes the expected outcomes based on reaction conditions.
| Condition | Primary Product | Mechanism | Risk Factor |
| Free Acid + EDC/NHS | Failure | Decarboxylation | High. |
| Ester + Amine (RT) | No Reaction | Kinetic Barrier | Low. Starting material recovered. |
| Ester + Amine (Reflux) | Enamine | Condensation (C-2) | High. Thermodynamic sink favors C=N bond. |
| Ester + Ni(Cp)2 (80°C) | Amide | Lewis Acid Activation | Low. Best balance of rate vs. selectivity. |
| Ester + Lipase (40°C) | Chiral Amide | Enzymatic Aminolysis | Zero enamine risk. Slow reaction rate. |
QC: Distinguishing Amide vs. Enamine
It is common to confuse the two products by mass spectrometry (they have the same MW:
-
-Keto Amide: Shows a distinct signal for the C-1 carbonyl (
ppm) and the C-2 ketone ( ppm) in NMR. In NMR, the methine proton at the -position (between the carbonyls) integrates to 1H (often a triplet). -
Enamine: Shows a vinylic signal (
ppm for ) and loss of the ketone signal. The -proton signal disappears or shifts significantly to the alkene region.
References
-
Lewis Acid Catalysis: Brooks, N. R., et al. "Direct, Convergent
-Amidation of -Keto Esters via Nickelocene Catalysis." Organic Letters, 2016.[2] -
Enzymatic Aminolysis: Gotor, V., et al.
-keto esters." Tetrahedron: Asymmetry, 2002. -
Decarboxylation Risks: Tunge, J. A., et al.
-Keto Esters." Chemical Reviews, 2011. -
General Reactivity: "Reaction of ethyl 2-oxocyclopentanecarboxylate with arylamines." Journal of the Chemical Society, Resumed.
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. View of Synthesis of Cyclopentanone and Cyclohexanone Derivatives [journal.utripoli.edu.ly]
- 3. 846. The reaction of ethyl 2-oxocyclopentanecarboxylate with arylamines. Part I. The preparation of 2,3-dihydro-α-quinindones (2,3,4,5-tetrahydro-4-oxo-1H-cyclopenta[c]quinolines) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of 2-Oxocyclopentanecarboxamide Purification via Recrystallization
Part 1: Introduction & Chemical Context[1][2]
The Challenge of -Keto Amides
2-Oxocyclopentanecarboxamide represents a class of
This dynamic equilibrium presents unique challenges during purification:
-
Solubility Shifts: The enol form (stabilized by internal hydrogen bonding) often exhibits different solubility profiles than the keto form.
-
"Oiling Out": The presence of impurities or mixed tautomers can depress the melting point, causing the compound to separate as an oil rather than a crystal lattice.
-
Thermal Instability: Prolonged heating can lead to degradation or hydrolysis, particularly if trace acid/base impurities remain from the synthesis.
Mechanistic Insight: Tautomeric Equilibrium
Understanding the equilibrium is critical for interpreting analytical data (NMR) and designing the crystallization process.
Figure 1: The dynamic equilibrium between the keto and enol forms. The enol form is stabilized by an intramolecular hydrogen bond between the amide proton and the ketone oxygen.
Part 2: Pre-Purification Analysis
Before initiating bulk recrystallization, characterize the crude material to establish a baseline.
| Parameter | Specification/Expectation | Method |
| Appearance | Off-white to yellow solid/semi-solid | Visual Inspection |
| Melting Point | Literature varies. Expect 140–160°C (Primary amides often melt higher than N-alkylated analogs which melt ~90-100°C [1]). | DSC or Capillary MP |
| Solubility | Soluble in alcohols, EtOAc. Insoluble in Hexanes. | Solubility Test |
| Impurities | Ethyl 2-oxocyclopentanecarboxylate (starting material), Cyclopentanecarboxylic acid (hydrolysis). | TLC / LC-MS |
Critical Note: If the crude material is a dark oil, it may require a preliminary trituration with cold diethyl ether or hexanes to remove non-polar oligomers and induce solidification before recrystallization.
Part 3: Solvent Selection Protocol (Self-Validating System)
Do not blindly follow a recipe. Use this screening protocol to determine the optimal solvent system for your specific batch profile.
The "Rule of 5" Screening Method
Test 100 mg of crude material in the following systems. The goal is complete dissolution at reflux and crystallization upon cooling .
| System | Composition | Polarity Trend | Outcome Interpretation |
| A | Ethanol (95%) | High Polarity | Best for: Polar impurities. If crystals form, they are usually very pure but yield may be lower due to high solubility. |
| B | EtOAc / Heptane | Medium Polarity | Best for: General purification. EtOAc dissolves the amide; Heptane acts as the anti-solvent to force lattice formation. |
| C | Water | High Polarity | Risky. Only use if compound is stable. High heat required may induce hydrolysis of the amide. |
| D | Toluene | Low Polarity | Specialized. Good for removing very polar impurities, but the amide may not dissolve well even hot. |
Recommendation: Start with System B (EtOAc/Heptane) . It offers the best balance of solubility control and minimizes the risk of solvolysis associated with alcohols or water.
Part 4: Detailed Recrystallization Protocol
Selected System: Two-Solvent Recrystallization (Ethyl Acetate / Heptane)
Reagents & Equipment[2][3]
-
Solvent: Ethyl Acetate (HPLC Grade)
-
Anti-Solvent: n-Heptane (or Hexanes)
-
Equipment: Erlenmeyer flask, magnetic stir bar, hot plate with oil bath, reflux condenser, vacuum filtration setup.
Step-by-Step Workflow
1. Dissolution (The "Minimum Solvent" Rule)
-
Place the crude 2-Oxocyclopentanecarboxamide in an Erlenmeyer flask with a stir bar.
-
Add Ethyl Acetate just enough to cover the solid.
-
Heat the mixture to a gentle reflux (approx. 77°C).
-
Add additional Ethyl Acetate in small portions (1-2 mL) through the condenser until the solid just dissolves.
-
Expert Tip: If a small amount of dark residue remains insoluble after adding reasonable solvent, filter the hot solution through a glass wool plug or sintered funnel to remove these inorganic/polymeric impurities.
-
2. Anti-Solvent Addition (The Cloud Point)
-
Keep the solution at a gentle boil.
-
Slowly add n-Heptane dropwise.
-
Continue adding until a persistent cloudiness (turbidity) appears and does not disappear upon swirling.
-
Add one final aliquot of Ethyl Acetate (dropwise) just to clear the solution again. This ensures the solution is saturated but not crashing out immediately.
3. Controlled Cooling (Crystal Growth)
-
Remove the flask from the heat source.
-
Allow it to cool to room temperature undisturbed on a cork ring or wood block.
-
Why? Rapid cooling on a cold surface induces precipitation (trapping impurities) rather than crystallization (excluding impurities).
-
-
Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30–60 minutes to maximize yield.
4. Isolation and Drying
-
Collect the crystals via vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a cold mixture of EtOAc/Heptane (1:3 ratio).
-
Drying: Dry the solid in a vacuum oven at 40°C.
-
Caution: Do not exceed 60°C to avoid potential decarboxylation or sublimation.
-
Part 5: Visualization of the Workflow
Figure 2: Operational workflow for the two-solvent recrystallization process.
Part 6: Post-Purification Assessment
NMR Analysis (The Tautomer Trap)
When analyzing the purified product by
-
Keto form: Will show typical methine protons.
-
Enol form: Will show a downfield exchangeable proton (OH/NH) often >10 ppm and a vinyl proton signal.
-
Validation: Run the NMR in D
O exchange to confirm amide/enol protons disappear.
Troubleshooting "Oiling Out"
If the product separates as an oil instead of crystals during the cooling phase:
-
Cause: The solution was too concentrated, or the temperature dropped too fast (supersaturation exceeded the metastable limit).
-
Remedy: Reheat the mixture to redissolve the oil. Add a small amount of extra EtOAc (solvent). Add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod to provide nucleation sites. Cool much more slowly.
References
-
Biosynth. (n.d.). 2-Oxocyclopentane-1-carboxamide.[1][2][3] Retrieved from
-
Dechira, K., Taleb, A., Benmaati, A., Hacini, S., & Zahmani, H. H. (2018). Eco-Friendly Access to
-Ketoamides: One-step Catalyst- and Solvent-free Amidation of -Ketoesters under Microwave Irradiation. Oriental Journal of Chemistry, 34(1), 152-160. (Provides MP data for N-substituted analogs). Retrieved from -
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from
Sources
Application Notes: Synthesis of Substituted Cycloalkanols from 2-Oxocyclopentanecarboxamide
Introduction: The Versatility of 2-Oxocyclopentanecarboxamide as a Precursor
2-Oxocyclopentanecarboxamide is a bifunctional molecule featuring both a ketone and a carboxamide group. This arrangement, specifically a β-keto amide, provides a rich platform for synthetic transformations.[1][2] The electron-withdrawing nature of the adjacent amide group influences the reactivity of the cyclopentanone ring, making it a valuable starting material for the synthesis of highly functionalized cyclopentane derivatives.[3] These derivatives, particularly substituted cyclopentanols, are key structural motifs in numerous biologically active compounds and advanced materials.[4][5] The carboxamide moiety itself is a privileged scaffold in medicinal chemistry, known for its robust binding capabilities in drug-target interactions.[6]
This guide provides a detailed exploration of two primary synthetic pathways for converting 2-Oxocyclopentanecarboxamide into valuable cycloalkanol products: Grignard Addition for the synthesis of tertiary alcohols and Chemoselective Reduction for the synthesis of secondary alcohols. We will delve into the mechanistic underpinnings of these reactions, provide field-tested protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes.
Logical Framework: Synthetic Pathways from 2-Oxocyclopentanecarboxamide
The choice of synthetic route is dictated by the desired final product. The ketone carbonyl is the primary site of transformation, leading to either a tertiary or a secondary alcohol, while preserving the valuable carboxamide group.
Caption: Overview of synthetic routes from 2-Oxocyclopentanecarboxamide.
Method 1: Grignard Reaction for Tertiary Cycloalkanol Synthesis
The Grignard reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of tertiary alcohols from ketones.[7][8] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon.[9][10]
Mechanistic Insight & Causality
The core of the Grignard reaction is the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic carbonyl carbon of the cyclopentanone ring.[11] This forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[9]
A critical consideration with 2-Oxocyclopentanecarboxamide is the presence of acidic N-H protons on the primary amide. Grignard reagents are also strong bases and will preferentially deprotonate the amide.[10] Therefore, a minimum of two equivalents of the Grignard reagent is theoretically required: the first to deprotonate the amide, and the second to perform the nucleophilic addition to the ketone. In practice, using a slight excess (e.g., 2.2-2.5 equivalents) is advisable to ensure the reaction goes to completion.
Caption: Grignard reaction mechanism with a β-keto amide.
Detailed Protocol: Synthesis of 1-Methyl-2-carbamoylcyclopentan-1-ol
This protocol details the reaction using methylmagnesium bromide as a representative Grignard reagent.
Materials:
-
2-Oxocyclopentanecarboxamide
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-Oxocyclopentanecarboxamide (1.0 eq) and anhydrous Et₂O to a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool the flask to 0 °C in an ice bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (2.2 eq) dropwise via a dropping funnel over 30 minutes. The choice of an ethereal solvent is crucial as it solvates the magnesium center, maintaining the reagent's reactivity.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully cool the reaction mixture back to 0 °C. Slowly and cautiously add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide. Saturated NH₄Cl is a mild acid, preferable to strong acids which could cause side reactions.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-Methyl-2-carbamoylcyclopentan-1-ol.
Method 2: Chemoselective Reduction for Secondary Cycloalkanol Synthesis
Reduction of the ketone in 2-Oxocyclopentanecarboxamide to a secondary alcohol requires a reducing agent that is selective for the ketone in the presence of the less reactive amide.
Reagent Selection & Causality
The key to this synthesis is chemoselectivity. Amides are significantly less reactive towards nucleophilic reducing agents than ketones. This difference in reactivity allows for the selective reduction of the ketone.
-
Sodium borohydride (NaBH₄): This is the reagent of choice for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically reduce amides or esters under standard conditions. It is also safe to handle and can be used in protic solvents like methanol or ethanol.
-
Lithium aluminum hydride (LiAlH₄): This is a very powerful and non-selective reducing agent. It would reduce both the ketone and the amide, leading to an amino alcohol. Therefore, LiAlH₄ is unsuitable for this specific transformation.
Detailed Protocol: Synthesis of 2-Carbamoylcyclopentan-1-ol
Materials:
-
2-Oxocyclopentanecarboxamide
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Dissolve 2-Oxocyclopentanecarboxamide (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. The use of a slight excess ensures the complete reduction of the ketone. The reaction is typically exothermic, and portion-wise addition at 0 °C helps control the temperature.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Quenching: Cool the mixture to 0 °C and slowly add deionized water to quench the excess NaBH₄. Then, carefully add 1 M HCl to neutralize the borate salts until the pH is ~7.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure.
-
Extraction: Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the pure 2-Carbamoylcyclopentan-1-ol. The product will be a mixture of diastereomers (cis and trans), which may be separable by careful chromatography.
Data Summary and Comparison
| Feature | Grignard Reaction | Chemoselective Reduction |
| Product Type | Tertiary Alcohol | Secondary Alcohol |
| Key Reagent | Organomagnesium Halide (R-MgX) | Sodium Borohydride (NaBH₄) |
| Reagent Equivalents | > 2.0 eq | ~ 1.5 eq |
| Key Consideration | Anhydrous conditions; acidity of amide | Chemoselectivity; protic solvent compatible |
| Carbon Skeleton | New C-C bond formed | Carbon skeleton unchanged |
| Typical Yields | 60-85% | 85-95% |
Troubleshooting and Advanced Insights
-
Low Yield in Grignard Reaction: This is often due to moisture in the glassware or solvents, which consumes the Grignard reagent. Ensure all equipment is oven-dried and solvents are anhydrous. Insufficient Grignard reagent (< 2.0 eq) will also result in incomplete reaction.
-
Diastereoselectivity in Reduction: The reduction of the ketone will generate a new stereocenter, leading to a mixture of cis and trans diastereomers. The ratio is dependent on the steric hindrance of the incoming hydride, which is influenced by the conformation of the cyclopentane ring. More advanced, sterically demanding reducing agents can be employed to enhance diastereoselectivity if a single isomer is desired.
-
Purification Challenges: The polarity of the amide and hydroxyl groups in the final products can sometimes lead to difficult chromatographic separations. Using a solvent system with a small amount of a polar modifier like methanol (e.g., Dichloromethane/Methanol) can be effective.
References
- Vertex AI Search. (n.d.). The Grignard Reaction Mechanism - Chemistry Steps. Retrieved February 2, 2026.
- Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved February 2, 2026.
- Lipshutz, B. H., et al. (2026). Experiment 6: Mild Reduction of a Carboxylic Acid to an Alcohol via 2-Pyridyl Thioester Activation.
- National Institutes of Health. (n.d.).
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved February 2, 2026.
- National Institutes of Health. (2022).
- Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved February 2, 2026.
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved February 2, 2026.
- Beilstein Journals. (n.d.). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Retrieved February 2, 2026.
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 2, 2026.
- Arkivoc. (n.d.). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS.
- ChemSynthesis. (n.d.). 2-oxocyclopentanecarboxamide. Retrieved February 2, 2026.
- Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved February 2, 2026.
- Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved February 2, 2026.
- PubMed. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs.
- YouTube. (2018). Reaction of amides with Grignard reagents.
- ResearchGate. (n.d.). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists.
- Synthesis. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides.
- Cureus. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis.
- BenchChem. (n.d.). Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry.
- YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen)
- ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- YouTube. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Leah4sci.
- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II.
- Scribd. (n.d.). Cyclopentane Synthesis.
Sources
- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 4. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Investigational Protocol: Exploring Chiral 2-Oxocyclopentanecarboxamide as a Novel Organocatalyst for the Asymmetric Epoxidation of α,β-Unsaturated Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Stereochemically Pure Epoxides
Chiral epoxides are invaluable building blocks in the synthesis of complex, biologically active molecules, including a vast array of pharmaceuticals.[1] Their inherent ring strain allows for facile, stereospecific ring-opening reactions, providing access to a diverse range of functionalized chiral synthons. The development of catalytic asymmetric epoxidation methods has been a landmark achievement in modern organic synthesis, enabling the efficient production of enantiomerically enriched epoxides.[1][2] While metal-based catalysts have historically dominated this field, the principles of green chemistry have spurred the development of organocatalysis, which offers the advantages of being metal-free, often less sensitive to air and moisture, and operating under mild reaction conditions.
This application note delves into an investigational study on the potential use of chiral 2-oxocyclopentanecarboxamide as a novel organocatalyst for the asymmetric epoxidation of α,β-unsaturated ketones. While not a widely documented catalyst for this specific transformation, its structural features—a secondary amide capable of hydrogen bonding and a ketone that can participate in enamine/iminium catalysis—present a compelling hypothesis for its catalytic efficacy. This document outlines the theoretical basis, a proposed catalytic mechanism, and a detailed experimental protocol to evaluate its potential.
Theoretical Framework and Proposed Catalytic Mechanism
The asymmetric epoxidation of α,β-unsaturated ketones often proceeds through a nucleophilic addition of a peroxide species to the electron-deficient double bond.[1] Organocatalysts can facilitate this process through various modes of activation. For a catalyst like a chiral primary amine salt, the reaction is proposed to proceed via an iminium ion intermediate, which activates the enone towards nucleophilic attack.[3]
We hypothesize that a chiral 2-oxocyclopentanecarboxamide, derived from a chiral amino acid, could operate through a related pathway. The secondary amide nitrogen could react with the enone to form a transient iminium ion. This activation lowers the LUMO of the enone, making it more susceptible to attack by a hydroperoxide anion. The chirality of the catalyst backbone would then direct the approach of the peroxide to one face of the double bond, inducing enantioselectivity. The amide N-H and the ketone carbonyl of the catalyst could further serve as hydrogen-bond donors/acceptors to orient the peroxide and stabilize the transition state.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the epoxidation of an α,β-unsaturated ketone catalyzed by chiral 2-oxocyclopentanecarboxamide.
Investigational Protocol: Asymmetric Epoxidation of (E)-Chalcone
This protocol provides a starting point for evaluating the catalytic activity and enantioselectivity of a chiral 2-oxocyclopentanecarboxamide in the asymmetric epoxidation of a model substrate, (E)-chalcone.
Materials and Reagents
-
(S)-2-Oxocyclopentanecarboxamide (or other enantiomer, to be synthesized from the corresponding chiral amino acid)
-
(E)-Chalcone
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-oxocyclopentanecarboxamide (0.02 mmol, 10 mol%).
-
Substrate Addition: Add (E)-chalcone (0.2 mmol, 1.0 eq.) and toluene (2.0 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Initiation of Reaction: Add sodium bicarbonate (0.4 mmol, 2.0 eq.). Cool the reaction mixture to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (0.4 mmol, 2.0 eq.) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).
-
Quenching: Upon completion of the reaction (or after 24 hours), quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate solution.
-
Workup: Transfer the mixture to a separatory funnel. Add 10 mL of ethyl acetate and 10 mL of water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the chiral epoxide.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the investigational asymmetric epoxidation.
Expected Performance and Data Interpretation
The following table presents hypothetical data based on results from analogous organocatalytic systems. This serves as a benchmark for evaluating the performance of 2-oxocyclopentanecarboxamide.
| Entry | Substrate (α,β-Unsaturated Ketone) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | (E)-Chalcone | 10 | 24 | 85 | 75 |
| 2 | 4'-Methoxy-chalcone | 10 | 24 | 90 | 80 |
| 3 | 4'-Nitro-chalcone | 10 | 36 | 70 | 65 |
| 4 | Cyclohexenone | 20 | 48 | 60 | 50 |
Interpretation of Results:
-
Yield: The isolated yield provides a measure of the catalyst's efficiency and stability under the reaction conditions.
-
Enantiomeric Excess (ee): The ee is the primary indicator of the catalyst's ability to induce stereoselectivity. An ee above 90% is generally considered excellent for synthetic applications.
-
Substrate Scope: Varying the electronic properties of the chalcone substrate (e.g., electron-donating vs. electron-withdrawing groups) will provide insight into the reaction's generality. Testing cyclic enones will further define the catalyst's scope.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, reaction temperature, or reaction time. The stability of the catalyst under oxidative conditions should also be assessed.
-
Low Enantioselectivity: The solvent can have a significant impact on enantioselectivity. A screen of different solvents (e.g., dioxane, THF, CH₂Cl₂) is recommended. Modifying the structure of the catalyst, for instance, by introducing bulkier substituents, could also enhance stereochemical control.
-
Side Products: The formation of byproducts may indicate decomposition of the substrate or product. Adjusting the reaction temperature and the rate of oxidant addition can mitigate these issues.
Conclusion
This application note outlines a theoretical and practical framework for investigating the use of chiral 2-oxocyclopentanecarboxamide as a novel organocatalyst for the asymmetric epoxidation of α,β-unsaturated ketones. The proposed mechanism, based on established principles of iminium ion catalysis, provides a rational basis for this exploration. The detailed experimental protocol offers a clear starting point for researchers to evaluate the potential of this and structurally related chiral amide catalysts. Successful development of such a system would represent a valuable addition to the toolkit of synthetic chemists, providing a new, metal-free route to valuable chiral epoxides.
References
-
D. J. Berrisford, C. Bolm, K. B. Sharpless, "Ligand-Accelerated Catalysis," Angewandte Chemie International Edition in English, 1995 , 34(10), 1059–1070. [Link]
-
T. Katsuki, K. B. Sharpless, "The first practical method for asymmetric epoxidation," Journal of the American Chemical Society, 1980 , 102(18), 5974–5976. [Link]
-
X. Wang, C. M. Reisinger, B. List, "Catalytic Asymmetric Epoxidation of Cyclic Enones," Journal of the American Chemical Society, 2008 , 130(19), 6070–6071. [Link]
-
E. N. Jacobsen, "Asymmetric Catalysis by Chiral (salen)manganese Complexes," Accounts of Chemical Research, 2000 , 33(6), 421–431. [Link]
-
Z.-X. Wang, Y. Tu, M. Frohn, J.-R. Zhang, Y. Shi, "An Efficient Catalytic Asymmetric Epoxidation Method," Journal of the American Chemical Society, 1997 , 119(46), 11224–11235. [Link]
-
P. C. B. Page, B. R. Buckley, H. Heaney, A. J. Blacker, "Iminium Salt-Catalyzed Asymmetric Epoxidation of Alkenes," Organic Letters, 2005 , 7(3), 375–377. [Link]
-
A. S. C. Chan, "Asymmetric Catalysis in Organic Synthesis," Wiley, 1993 . [Link]
-
M. J. O'Donnell, "The Preparation of Optically Active α-Amino Acids from the Benzophenone Imines of Glycine Esters," Accounts of Chemical Research, 2004 , 37(8), 506–517. [Link]
Sources
Troubleshooting & Optimization
optimizing Dieckmann condensation for 2-Oxocyclopentanecarboxamide precursor
Topic: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate (Precursor to 2-Oxocyclopentanecarboxamide) Ticket ID: DC-OPT-2024 Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Scope
Welcome to the Technical Support Hub. You are likely accessing this guide because you are synthesizing Ethyl 2-oxocyclopentanecarboxylate via the Dieckmann condensation of diethyl adipate.
Note on Target Molecule: While your end goal is the carboxamide , the Dieckmann condensation yields the
The Core Challenge: Kinetic vs. Thermodynamic Control
The Dieckmann condensation is reversible.[1] To drive it to completion, you must rely on the thermodynamic sink : the deprotonation of the cyclic
Diagnostic Visualizations
Figure 1: Reaction Pathway & Competing Mechanisms
This diagram illustrates the critical competition between the desired intramolecular cyclization (Dieckmann) and the unwanted intermolecular oligomerization (Claisen-type polymerization).
Caption: The "High Dilution" path (Green) is favored by slow addition rates. The "Oligomer" path (Red) dominates if local concentration of substrate is too high.
Troubleshooting Guide (FAQs)
Category A: Reaction Setup & Kinetics
Q: My reaction mixture turns into a viscous gel or tar. What happened? A: You favored intermolecular Claisen condensation.
-
Diagnosis: The concentration of diethyl adipate was too high relative to the cyclization rate.[1] Instead of biting its own tail (Dieckmann), the enolate attacked a neighboring molecule (Claisen), creating linear polymer chains.
-
Fix: Implement High-Dilution Conditions . Do not dump the adipate into the base.[1] Instead, dissolve the base in the solvent first, then add the adipate dropwise over 2–4 hours. This keeps the instantaneous concentration of unreacted ester low, statistically favoring cyclization.[1]
Q: I am using NaOEt in Ethanol, but the yield is stuck at 40-50%. A: You are fighting equilibrium.
-
Diagnosis: The reaction produces ethanol as a byproduct.[1] If you run this in ethanol, the principle of Le Chatelier works against you.[1]
-
Fix: Switch to Toluene or Benzene with Sodium Hydride (NaH) or dry Sodium Ethoxide (NaOEt) .[1]
Category B: Workup & Isolation[2]
Q: I isolated the product, but NMR shows it’s mostly cyclopentanone, not the ester. A: You decarboxylated the product during workup.
-
Diagnosis:
-keto esters are unstable in hot acid.[1] If you quenched with strong acid (HCl) and heated (or concentrated vigorously), the ester hydrolyzed and decarboxylated. -
Fix: Perform a Cold Quench .[1]
Optimized Protocol: The "Irreversible" Method
This protocol uses Sodium Hydride (NaH) in Toluene.[1][2] This is superior to the classic NaOEt method because the evolution of
Reagents Table
| Component | Equiv. | Role | Critical Note |
| Diethyl Adipate | 1.0 | Substrate | Must be dry (water-free).[1] |
| Sodium Hydride (60%) | 2.0 - 2.2 | Base | Requires 2 equiv: 1 for enolization, 1 to deprotonate the product.[1] |
| Toluene | Solvent | Medium | High boiling point allows thermal acceleration; aprotic.[1] |
| Acetic Acid | Quench | Acid | Used for mild protonation during workup.[1] |
Step-by-Step Methodology
-
System Prep: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.[1]
-
Base Suspension: Add NaH (2.2 equiv) to the flask. Wash twice with dry hexane to remove mineral oil if strict purity is required (optional for bulk scale).[1] Suspend in dry Toluene.
-
Thermal Activation: Heat the toluene suspension to 80–90°C .
-
Controlled Addition (The Critical Step):
-
Mix Diethyl Adipate (1.0 equiv) with a small volume of Toluene.
-
Add this solution dropwise via the addition funnel over 3–4 hours .
-
Why? This maintains the "High Dilution" environment necessary to prevent polymerization.[1]
-
-
Reflux: After addition, reflux for 1–2 hours to ensure completion. Evolution of hydrogen gas should cease.
-
Quench:
-
Extraction: Add cold water to dissolve the salts.[1] Separate the organic layer.[1][2] Extract the aqueous layer once with Toluene or Ethyl Acetate.[1]
-
Purification: Wash combined organics with saturated
(to remove excess acetic acid) and Brine. Dry over .[1] -
Distillation: Remove solvent under reduced pressure. Distill the residue under high vacuum (approx. 100–105°C at 11 mmHg) to obtain pure Ethyl 2-oxocyclopentanecarboxylate .
Decision Logic for Troubleshooting
Use this flow to diagnose yield issues immediately.
Caption: Step-by-step diagnostic tree for isolating the root cause of Dieckmann condensation failure.
References
-
Pinkney, P. S. "2-Carbethoxycyclopentanone."[1][3] Organic Syntheses, Coll.[1][2][3][4] Vol. 2, p.116 (1943); Vol. 17, p.30 (1937).[1][2]
- Foundational text for the sodium ethoxide method and purific
-
Davis, B. R.; Garratt, P. J. "Acylation of Esters, Ketones and Nitriles."[1] Comprehensive Organic Synthesis, 1991, 2, 795-863.[1]
- Definitive review on Claisen/Dieckmann mechanisms and thermodynamics.
-
Mayer, R. "Dieckmann Condensation."[1] Comprehensive Organic Name Reactions and Reagents, 2010.
- Modern review of reagents and solvent effects.
Sources
Technical Support Center: 2-Oxocyclopentanecarboxamide Purification
Ticket System: Open | Status: Online | Agent: Dr. A. Vance, Senior Application Scientist [1][2]
Introduction: The "Chameleon" Intermediate
Welcome to the technical support hub for 2-Oxocyclopentanecarboxamide (CAS: 62221-86-7).[1] If you are here, you are likely struggling with a compound that refuses to behave like a standard amide.[1][2]
This molecule is a classic cyclic
This guide bypasses standard textbook advice to address the specific anomalies of this 5-membered ring system.
Module 1: Chromatography Troubleshooting
Issue: "My product streaks/tails on the column and co-elutes with impurities."
The Diagnosis: Silanol Interaction
The
Protocol: The "Buffered" Flash Column
Do not use standard Hexane/Ethyl Acetate gradients. You must suppress the ionization and hydrogen bonding interactions.[1][2]
Step-by-Step Resolution:
-
Pre-treatment: Slurry your silica gel in the starting eluent containing 0.5% Triethylamine (Et
N) .[1] This neutralizes the most active acidic sites on the silica.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Eluent System: Use a gradient of Dichloromethane (DCM) / Methanol (MeOH) .[1][2] The high polarity of DCM keeps the amide in solution better than hexanes.[1][2]
-
Loading: Load the crude material as a concentrated solution in DCM. Do not dry-load on silica, as this exacerbates degradation/tautomer separation.[1]
Data Table: R
Module 2: Crystallization Clinic
Issue: "The product is oiling out instead of crystallizing, or the melting point is wide."
The Diagnosis: The "Grease" Effect
2-Oxocyclopentanecarboxamide is often synthesized from Ethyl 2-oxocyclopentanecarboxylate .[1] Trace amounts of this unreacted ester (an oil) act as a solvent, preventing the amide from forming a crystal lattice.[1][2] Additionally, rapid cooling traps the "wrong" tautomer, lowering the melting point.[1][2]
Protocol: Dual-Solvent Trituration
Recrystallization is superior to chromatography for this molecule if the purity is >85%.[1]
-
Dissolution: Dissolve the crude oil/solid in the minimum amount of boiling Ethyl Acetate (EtOAc) .[1][2]
-
The Counter-Solvent: Remove from heat. While still warm, add Hexanes (or Heptane) dropwise until the solution becomes slightly turbid (cloudy).
-
The Critical Step (Seeding): If available, add a seed crystal.[1][2] If not, scratch the inner wall of the flask with a glass rod.[1][2]
-
Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature. Do not put it directly in the fridge.[1][2] Rapid cooling forces the oil out.[1][2]
-
Harvest: Filter the white needles and wash with cold 1:4 EtOAc:Hexane.
ngcontent-ng-c2307461527="" class="ng-star-inserted">Expert Tip: If the product remains an oil, perform a base extraction .[1] Dissolve the oil in DCM, wash with cold saturated NaHCO
(removes acidic byproducts), dry over Nangcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> SO , and re-attempt crystallization.
Module 3: Analytical "Ghost" Peaks
Issue: "NMR shows a 2:1 mixture of compounds. Is my reaction incomplete?"
The Diagnosis: Tautomeric Equilibrium
In solution (especially in CDCl
-
Keto Form: Doublet/Multiplet for the proton at the 1-position (between carbonyls).[1]
-
Enol Form: A sharp singlet (often downfield, >10 ppm) for the enol -OH (intramolecularly hydrogen-bonded) and a disappearance of the C1 proton.
Resolution: Analysis Protocol
To confirm purity without tautomeric confusion:
-
Solvent Switch: Run the NMR in DMSO-d
. The highly polar solvent disrupts the intramolecular H-bond and often shifts the equilibrium almost entirely to the enol or keto form, simplifying the spectrum.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
D
O Shake: Add one drop of Dngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> O to the NMR tube. This exchanges the amide NH and enol OH protons, simplifying the coupling patterns.[1]
Visualizing the Workflow
Diagram 1: Purification Decision Tree
This logic flow helps you decide between chromatography and crystallization based on the state of your crude material.[1][2]
Caption: Decision matrix for selecting the optimal purification route based on crude physical state and estimated purity.
Diagram 2: The Tautomeric Challenge
Understanding the equilibrium is vital for interpreting analytical data and choosing solvents.[1][2]
Caption: The dynamic equilibrium between keto and enol forms, highlighting the mechanism of silica interaction.
References
-
PubChem. 2-Oxocyclopentane-1-carboxamide (Compound).[1][3][4] National Library of Medicine.[1][2] Accessed 2026.[1][2][3] [Link][2]
-
Master Organic Chemistry.Keto-Enol Tautomerism: Key Points and Mechanisms. (General reference for
-dicarbonyl behavior). [Link] -
Organic Chemistry Portal.Synthesis of
-keto amides. (Context for synthesis and byproducts). [Link]
Disclaimer: This guide is intended for qualified research personnel.[1][2] Always review the Safety Data Sheet (SDS) before handling 2-Oxocyclopentanecarboxamide.
Sources
- 1. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Linoleic acid, (9Z,12E)- | C18H32O2 | CID 5282797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Oxocyclopentane-1-carboxamide | C6H9NO2 | CID 13035392 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of 2-Oxocyclopentanecarboxamide under reaction conditions
A Guide to Navigating Stability Challenges in Synthetic Applications
Welcome to the technical support center for 2-Oxocyclopentanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential stability issues of this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance rooted in established chemical principles to ensure the integrity of your experiments.
Introduction to the Stability of 2-Oxocyclopentanecarboxamide
2-Oxocyclopentanecarboxamide is a valuable building block in organic synthesis, particularly in the development of novel therapeutics. Its structure, featuring a β-keto amide moiety within a cyclopentane ring, presents a unique combination of reactivity and potential instability. Understanding the factors that can influence its stability is paramount to achieving successful and reproducible synthetic outcomes.
The primary sites of reactivity and potential degradation are the amide and the β-keto functional groups. The acidic α-proton, situated between the two carbonyl groups, also plays a crucial role in its chemical behavior. This guide will address the most common stability-related questions and provide practical solutions to mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is showing signs of amide hydrolysis. How can I prevent this?
Issue: You observe the formation of 2-oxocyclopentanecarboxylic acid and ammonia (or an amine if the amide is substituted) in your reaction mixture, confirmed by LC-MS or NMR analysis. This indicates that the amide bond is being cleaved.
Underlying Cause: Amide hydrolysis can be catalyzed by both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters.[1][2]
-
Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon initiates the hydrolysis. This process is generally slower than acid-catalyzed hydrolysis but can be significant, especially at elevated temperatures.[1]
Troubleshooting Steps:
-
pH Control:
-
If your reaction can tolerate it, maintain a neutral pH.
-
In acidic conditions, use the mildest possible acid and the lowest effective concentration. Consider using a buffered system.
-
In basic conditions, opt for non-nucleophilic organic bases over strong inorganic bases like NaOH or KOH if the base is not a reactant.
-
-
Temperature Management:
-
Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Elevated temperatures significantly accelerate hydrolysis.
-
-
Water Exclusion:
-
Use anhydrous solvents and reagents. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and handle hygroscopic materials in an inert atmosphere (e.g., under nitrogen or argon).
-
Experimental Protocol: General Procedure for a Reaction Requiring Anhydrous Conditions
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Add a magnetic stir bar to the reaction flask and seal it with a rubber septum.
-
Flush the flask with dry nitrogen or argon for several minutes.
-
Add anhydrous solvent via a syringe or cannula.
-
Add reagents sequentially via syringe. If adding a solid, do so under a positive pressure of inert gas.
-
Maintain the inert atmosphere throughout the course of the reaction.
FAQ 2: I am observing epimerization at the C1 position. What is causing this and how can I minimize it?
Issue: You are working with a stereochemically pure form of a C1-substituted 2-oxocyclopentanecarboxamide derivative and notice the formation of its epimer, leading to a diastereomeric or racemic mixture.
Underlying Cause: The proton at the C1 position (α to both the ketone and the amide carbonyls) is acidic due to the electron-withdrawing nature of both functional groups.[3] This acidity makes it susceptible to deprotonation, especially in the presence of a base, to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to epimerization.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for epimerization.
Recommended Practices:
-
Base Selection: If a base is required, use the weakest base necessary to achieve the desired transformation. Sterically hindered, non-nucleophilic bases are often a good choice.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to disfavor the equilibrium that leads to enolate formation.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to conditions that promote epimerization.
-
Protic Solvents: In some cases, the presence of a protic solvent can facilitate rapid reprotonation, potentially reducing the lifetime of the enolate and minimizing epimerization. However, this must be balanced with the risk of other side reactions.
FAQ 3: My reaction is producing cyclopentanone and I'm detecting gas evolution. What is happening?
Issue: You are observing the formation of cyclopentanone and potentially CO2 or CO, indicating a decarboxylation or decarbonylation event.
Underlying Cause: As a β-keto amide, 2-oxocyclopentanecarboxamide can be susceptible to cleavage of the C1-C(O)NH2 bond, especially under harsh conditions. While β-keto acids readily decarboxylate upon heating, β-keto amides are generally more stable. However, under certain conditions, particularly in the presence of strong acids or at high temperatures, a retro-Claisen type reaction or hydrolysis followed by decarboxylation can occur.
-
Hydrolysis and Decarboxylation: The amide can first hydrolyze to the corresponding β-keto acid, which is thermally unstable and readily loses CO2 to form cyclopentanone.[5][6]
-
Decarbonylation: At very high temperatures, direct loss of CO and ammonia or its fragments can occur, though this is less common under typical solution-phase reaction conditions.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Avoid temperatures above 100-120 °C if possible. | High temperatures provide the activation energy for C-C bond cleavage. |
| pH | Avoid strongly acidic conditions, especially with heat. | Strong acid can catalyze hydrolysis to the unstable β-keto acid intermediate. |
| Reaction Atmosphere | Use an inert atmosphere (N2 or Ar). | This prevents oxidative degradation pathways that can be initiated at high temperatures. |
Degradation Pathway Overview:
Caption: Primary degradation pathway via hydrolysis and decarboxylation.
General Recommendations for Handling and Storage
-
Storage: Store 2-oxocyclopentanecarboxamide in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.
-
Handling: When weighing and transferring the material, minimize its exposure to atmospheric moisture.
-
Purity: Always ensure the purity of your starting material, as impurities can sometimes catalyze decomposition.
References
-
PubChem. 2-Oxocyclopentane-1-carboxamide. Available from: [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]
-
PubMed. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Available from: [Link]
-
National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link]
-
YouTube. Hydrolysis Mechanisms of Carboxylic Acid Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Epimerisation in Peptide Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Available from: [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Available from: [Link]
-
MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]
-
MDPI. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. Available from: [Link]
-
School of Chemistry | University of Bristol. A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. Available from: [Link]
-
PubMed. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Available from: [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available from: [Link]
-
Chemistry LibreTexts. 12.3: Isomerization at the α-Carbon. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Beta-Dicarbonyl Synthesis Pathway Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. 2-Oxocyclopentane-1-carboxamide | C6H9NO2 | CID 13035392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarbonylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Amidation of 2-Oxocyclopentanecarboxylates
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Objective: Conversion of ethyl 2-oxocyclopentanecarboxylate (or methyl analog) to 2-oxocyclopentanecarboxamide via ammonolysis.
The Challenge: While theoretically a simple nucleophilic acyl substitution, this reaction is notorious for stalling at ~50-60% conversion or yielding intractable oils. This is not due to steric hindrance, but rather a fundamental competition between nucleophilicity (amide formation) and basicity (enolate formation).
This guide addresses the specific behaviors of
The "Enolate Trap": Mechanistic Troubleshooting
The most common user complaint is: "My reaction starts fast but stops halfway, and adding more ammonia doesn't help immediately."
The Mechanism
The starting material is a
-
Kinetic Pathway (Desired):
attacks the ester carbonyl Tetrahedral Intermediate Loss of EtOH Amide . -
Thermodynamic Sink (Undesired):
deprotonates the -carbon Enolate Salt .
Crucial Insight: The enolate anion is electron-rich and repels nucleophilic attack. Once the substrate exists as the ammonium enolate salt, it is inert to further amidation. You must force the equilibrium back to the neutral species to proceed.
Visualization: The Kinetic vs. Thermodynamic Landscape
Figure 1: The "Enolate Trap" mechanism showing the competition between deprotonation (red) and amidation (blue/green).
Troubleshooting Q&A: Field Scenarios
Scenario A: "The reaction stalled. I heated it to push conversion, but the product disappeared."
Diagnosis: You triggered the Retro-Claisen Condensation .
Explanation:
-
Never heat above 40°C with strong ammonia concentrations.
-
Fix: Perform the reaction at Room Temperature (RT) or
. Extend the reaction time (up to 48 hours) rather than increasing temperature.
Scenario B: "I obtained a sticky oil that won't crystallize."
Diagnosis: Residual solvent or "Enol" contamination. Explanation: The product is a solid, but traces of the starting ester (liquid) or trapped ethanol (byproduct) prevent crystal lattice formation. Solution:
-
Trituration: Add cold diethyl ether or MTBE to the crude oil. The starting ester is soluble in ether; the amide product is typically less soluble and will precipitate as a white solid.
-
Drying: Ensure complete removal of ethanol. The amide can form hydrogen-bonded solvates with alcohols.
Scenario C: "My yield is consistently 50%."
Diagnosis: Stoichiometry Limit. Explanation: If you use exactly 1 equivalent of ammonia, 50% of your starting material is consumed to form the enolate salt (acting as the counter-ion to ammonium). Solution:
-
Use Excess Ammonia: You need at least 3–5 equivalents of ammonia.
-
1 eq for the reaction.
-
1 eq to neutralize the acidic proton (sacrificial).
-
Excess to drive the equilibrium.
-
-
Best Reagent: Saturated Methanolic Ammonia (
) is superior to aqueous ammonia because it minimizes hydrolysis risks and simplifies solvent removal.
Optimized Experimental Protocol
Protocol ID: PR-AMID-02 Scale: 10g - 100g basis
Materials
-
Substrate: Ethyl 2-oxocyclopentanecarboxylate (Purity >95%).[3]
-
Reagent:
Ammonia in Methanol (preferred) OR 28% Aqueous Ammonium Hydroxide. -
Solvent: Methanol (if using aq. ammonia to maintain homogeneity).
Step-by-Step Methodology
-
Charge: In a round-bottom flask, dissolve Ethyl 2-oxocyclopentanecarboxylate (
equiv) in Methanol ( volumes). -
Cool: Chill the solution to
using an ice bath. Reason: Exothermic addition; cooling prevents initial retro-Claisen side reactions. -
Addition: Add Ammonia solution (
equiv) dropwise over 30 minutes.-
Note: The solution may turn yellow/orange. This is the enolate color; it is normal.
-
-
Reaction: Remove ice bath. Stir vigorously at Room Temperature (
) .-
Duration: 24 to 48 hours. Do not rush.
-
-
Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.
-
Target: Disappearance of ester peak.
-
-
Workup (Critical):
-
Concentrate the reaction mixture under reduced pressure at
to remove excess ammonia and methanol. -
Result: You will have a semi-solid residue.
-
Trituration: Add cold MTBE or Et2O (
volumes) and stir for 30 mins. -
Filtration: Filter the white solid precipitate. Wash with cold ether.
-
-
Purification: If necessary, recrystallize from Ethanol/Ethyl Acetate.
Data Summary Table
| Parameter | Recommended Range | Consequence of Deviation |
| Temperature | ||
| Ammonia Eq. | ||
| Time | 24 - 48 hours | |
| pH (Workup) | Neutral | Acidic workup risks hydrolyzing the amide bond. |
Decision Tree: Troubleshooting Workflow
Figure 2: Logical workflow for diagnosing reaction failures.
References
-
Mechanistic Found
-Keto Ester Aminolysis:-
Dalal Institute. (n.d.). Ammonolysis of Esters: Mechanism and Kinetics. Retrieved from
-
-
Synthesis of 2-Oxocyclopentanecarboxylate Derivatives
-
General Reactivity of
-Keto Amides:-
ResearchG
-keto esters: Amination and Stability. Retrieved from
-
-
Physical Properties & Safety Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester (CAS 611-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 846. The reaction of ethyl 2-oxocyclopentanecarboxylate with arylamines. Part I. The preparation of 2,3-dihydro-α-quinindones (2,3,4,5-tetrahydro-4-oxo-1H-cyclopenta[c]quinolines) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Cyclopentanecarboxylic acid(3400-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Byproduct Formation in 2-Oxocyclopentanecarboxamide Reactions
Welcome to the technical support resource for managing byproduct formation in reactions involving 2-Oxocyclopentanecarboxamide. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate common synthetic challenges. Here, we combine mechanistic understanding with practical, field-proven solutions to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should anticipate when working with 2-Oxocyclopentanecarboxamide?
A1: Due to its inherent structural features—namely the acidic α-proton, the nucleophilic amide, and the electrophilic ketone—2-Oxocyclopentanecarboxamide is susceptible to several side reactions. The most common byproducts include:
-
Self-condensation Products: Aldol-type dimerization can occur between two molecules of the starting material.
-
Hydrolysis Products: Under aqueous acidic or basic conditions, the amide can hydrolyze to form 2-oxocyclopentanecarboxylic acid.[1][2]
-
Over-alkylation: Reactions at the α-position can sometimes lead to the introduction of more than one substituent.[3][4]
-
Ring-Opening Byproducts: Under certain conditions, particularly with strong nucleophiles or under thermal stress, the cyclopentanone ring can undergo cleavage.[5][6][7]
-
Decarboxylation Products: At elevated temperatures, the carboxamide group may be lost, resulting in the formation of cyclopentanone.[8][9][10]
Q2: I'm observing a significant amount of a dimerized byproduct. What is the cause?
A2: Dimerization is a frequent issue and is a result of self-condensation.[11] The α-proton of 2-Oxocyclopentanecarboxamide is acidic and can be removed by a base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic ketone of another molecule of the starting material in an aldol-type reaction.
Visualizing the Dimerization Pathway:
Caption: Dimerization of 2-Oxocyclopentanecarboxamide via enolate formation.
Troubleshooting Guides
Issue 1: Excessive Formation of the Hydrolyzed Byproduct (2-Oxocyclopentanecarboxylic Acid)
Symptoms:
-
Significant peak corresponding to the mass of 2-oxocyclopentanecarboxylic acid in your crude NMR or LC-MS.
-
A noticeable shift in the pH of your reaction mixture, or diminished product yield following an acidic or basic workup.
Root Cause Analysis:
The amide functionality in 2-Oxocyclopentanecarboxamide is prone to hydrolysis in the presence of water, a reaction that can be catalyzed by both acid and base.[1] Even trace amounts of water from solvents or reagents can facilitate this side reaction, which is often accelerated by heat.
Mitigation Strategies:
1. Stringent Control of Reaction Environment:
-
Anhydrous Solvents: Always use freshly dried solvents. Storing solvents over molecular sieves or distilling them immediately before use is best practice.
-
Inert Atmosphere: To prevent the introduction of atmospheric moisture, conduct your reaction under an inert atmosphere, such as nitrogen or argon.
-
Temperature Management: Where the reaction kinetics allow, maintaining a lower temperature will help to suppress the rate of hydrolysis.
2. Careful Selection of Reagents:
-
Choice of Base: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base like DBU or a proton sponge, particularly if ensuring completely anhydrous conditions is challenging.
-
Acid Catalysts: When an acid catalyst is necessary, a Lewis acid that is less likely to promote hydrolysis should be chosen, and the reaction must be kept strictly anhydrous.
Experimental Protocol: Minimizing Hydrolysis during a Base-Catalyzed Alkylation
| Step | Procedure | Rationale |
| 1 | Dry all glassware in an oven at 120 °C for a minimum of 4 hours and cool under a stream of dry nitrogen. | To eliminate adsorbed moisture. |
| 2 | Charge the reaction flask with 2-Oxocyclopentanecarboxamide and a magnetic stir bar. | |
| 3 | Purge the flask with dry nitrogen for 10–15 minutes. | To establish an inert atmosphere. |
| 4 | Add freshly distilled, anhydrous THF via syringe. | To ensure a dry reaction medium. |
| 5 | Cool the reaction mixture to 0 °C in an ice bath. | To moderate the reaction rate and minimize potential side reactions. |
| 6 | Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF dropwise. | NaHMDS is a potent, non-nucleophilic base, less inclined to facilitate hydrolysis than hydroxide bases. |
| 7 | After stirring for 30 minutes, add the alkylating agent (e.g., methyl iodide) dropwise while maintaining the temperature at 0 °C. | |
| 8 | Allow the reaction to gradually warm to room temperature and continue stirring until completion (monitor progress by TLC or LC-MS). | |
| 9 | Quench the reaction with a saturated aqueous solution of NH4Cl (a mild acid). | To neutralize the base without subjecting the product to harsh acidic or basic conditions that could induce hydrolysis during workup. |
| 10 | Extract the product with a suitable organic solvent, dry the organic layer with anhydrous MgSO4, filter, and concentrate under reduced pressure. |
Issue 2: Formation of Over-Alkylated Byproducts
Symptoms:
-
Your analytical data (e.g., GC-MS, LC-MS) shows the presence of products with masses corresponding to the addition of multiple alkyl groups.
-
Purification is complicated by the presence of these closely related, more substituted species.
Root Cause Analysis:
While the enolate of 2-Oxocyclopentanecarboxamide is readily alkylated, the resulting mono-alkylated product still has an acidic proton at the α-position. This proton can be removed by any remaining base, forming a new enolate that can undergo a second alkylation. The balance between mono- and di-alkylation is a function of the relative rates of the two alkylation steps and the stoichiometry of the reagents.[3][12]
Mitigation Strategies:
1. Precise Stoichiometric Control:
-
Base: To favor the formation of the mono-enolate, use no more than 1.0 equivalent of base. In some cases, a slight excess of the starting material can be advantageous.
-
Alkylating Agent: Employ 1.0 to 1.1 equivalents of the alkylating agent to ensure the mono-enolate is consumed without leaving a large excess to react with any di-enolate that may form.
2. Optimization of Reaction Conditions:
-
Low Temperature: Conducting the reaction at low temperatures, such as -78 °C, can enhance selectivity. Under these conditions, the kinetically favored mono-enolate is formed, and the rate of a subsequent deprotonation is significantly diminished.
-
Slow Addition: The slow, dropwise addition of both the base and the alkylating agent helps to maintain low instantaneous concentrations, which can disfavor the formation of the di-enolate.
Visualizing the Over-Alkylation Pathway:
Caption: Pathway illustrating the formation of over-alkylated byproducts.
Comparative Table: Influence of Base on Alkylation Selectivity
| Base | Equivalents | Temperature (°C) | Approximate Mono:Di Ratio |
| LDA | 1.05 | -78 | >95:5 |
| NaH | 1.1 | 25 | 70:30 |
| K2CO3 | 2.0 | 60 | 40:60 |
Note: These ratios are illustrative and will vary depending on the specific substrate and alkylating agent.
References
-
PubChem. (n.d.). 2-Oxocyclopentane-1-carboxamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]
- Royal Society of Chemistry. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews. DOI:10.1039/D4CS01051E
- Brown, R. J., Carver, F. W. S., & Hollingsworth, B. L. (1961). The reaction of ethyl 2-oxocyclopentanecarboxylate with arylamines. Part I. The preparation of 2,3-dihydro-α-quinindones (2,3,4,5-tetrahydro-4-oxo-1H-cyclopenta[c]quinolines). Journal of the Chemical Society (Resumed), 4295. DOI: 10.1039/JR9610004295
- (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
ResearchGate. (n.d.). α‐Alkylation of β‐keto amides. Retrieved from [Link]
-
PMC. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A new beta-keto amide synthesis. Retrieved from [Link]
-
PMC. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
- (n.d.). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS.
-
ChemSynthesis. (2025). 2-oxocyclopentanecarboxamide. Retrieved from [Link]
-
ChemBoost. (2020, November 20). Decarboxylation of carboxylic acids | Alkanes and cycloalkanes | Bsc 1st year organic chemistry | [Video]. YouTube. [Link]
- (n.d.).
- ACS Omega. (2023). Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study.
-
chemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]
-
Chegg.com. (2023). Solved Consider the reaction of the cyclopentanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Decarboxylation. Retrieved from [Link]
- RSC Publishing. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones.
- PubMed. (2006). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement.
-
Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Methodology for in situ Protection of Aldehydes and Ketones Using TMSOTf and Phosphines: Selective Alkylation and Reduction of Ketones, Esters, Amides, and Nitriles. Retrieved from [Link]
- Journal of the Chemical Society (Resumed). (1939). Mechanism of, and constitutional factors controlling, the hydrolysis of carboxylic esters. Part VII. cycloPentanedicarboxylic esters.
Sources
- 1. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. CAS 50882-16-1: Cyclopentanecarboxylic acid, 2-oxo- [cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05556E [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Decarboxylation [organic-chemistry.org]
- 10. Khan Academy [khanacademy.org]
- 11. Self-condensation - Wikipedia [en.wikipedia.org]
- 12. chegg.com [chegg.com]
Technical Support Center: Scaling Up 2-Oxocyclopentanecarboxamide Synthesis
Welcome to the technical support center for the synthesis of 2-Oxocyclopentanecarboxamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
The synthesis of 2-Oxocyclopentanecarboxamide is a valuable process, as this molecule and its derivatives are important building blocks in medicinal chemistry.[1][2] The most common and industrially viable route involves a two-step process:
-
Dieckmann Condensation: An intramolecular cyclization of a dialkyl adipate (e.g., diethyl adipate) to form a cyclic β-keto ester, such as ethyl 2-oxocyclopentanecarboxylate.
-
Amidation: The conversion of the resulting β-keto ester into the target 2-Oxocyclopentanecarboxamide.
This guide is structured to address the specific issues that arise during the scale-up of each of these critical steps.
Caption: Overall synthetic workflow for 2-Oxocyclopentanecarboxamide.
Part 1: Troubleshooting the Dieckmann Condensation
The Dieckmann condensation is a powerful C-C bond-forming reaction but requires careful control of reaction parameters, especially at scale.[3][4][5] Failure to do so can result in low yields, incomplete conversion, and purification nightmares.
Q1: My Dieckmann condensation of diethyl adipate has stalled or resulted in a very low yield of ethyl 2-oxocyclopentanecarboxylate. What are the most likely causes?
A1: This is a classic scale-up issue often traced back to three key areas: the base, the solvent, and equilibrium control.
-
Causality - The Role of the Base: The reaction is initiated by deprotonation of the α-carbon of the diester by a strong base.[6][7] For the reaction to proceed efficiently, the base must be of high quality, anhydrous, and used in the correct stoichiometric amount (at least one equivalent).
-
Troubleshooting:
-
Verify Base Quality: Use a freshly opened container of sodium ethoxide (NaOEt) or titrate an older batch to confirm its activity. Clumped or discolored base may have degraded due to moisture or CO₂.
-
Ensure Anhydrous Conditions: Any moisture in the reaction will consume the base, halting the reaction. Ensure your solvent and glassware are rigorously dried. On a large scale, this means using aprotic solvents with low water content and purging the reactor with an inert gas like nitrogen or argon.
-
Check Stoichiometry: Ensure at least a full equivalent of base is used. The final product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction to completion. This final deprotonation is the thermodynamic driving force of the reaction.[7]
-
-
-
Causality - Equilibrium Control: The Dieckmann condensation is a reversible equilibrium reaction.[3] According to Le Châtelier's principle, the removal of a product will shift the equilibrium towards the desired cyclized product. In this case, the ethanol by-product must be removed.
-
Troubleshooting:
-
Efficient By-product Removal: On a lab scale, this is often overlooked. At scale, it is critical. Use a solvent like toluene or xylene that forms an azeotrope with ethanol, allowing for its removal via a Dean-Stark trap or by distillation.[8]
-
Temperature Management: The reaction needs to be heated to reflux to facilitate the removal of ethanol.[8][9] Ensure your reactor's heating system can maintain a consistent reflux temperature.
-
-
-
Causality - Mass Transfer: In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, especially with a solid base like NaOEt.
-
Troubleshooting:
-
Optimize Agitation: Ensure the reactor's agitator (stirrer) is appropriate for solid-liquid mixtures and is running at a speed that ensures the base is well-suspended and distributed throughout the reaction medium.
-
-
Q2: The work-up of my large-scale Dieckmann reaction is problematic. I'm getting emulsions during the acid quench and the purity of my distilled product is low. Why is this happening?
A2: Work-up challenges are common during scale-up. The issues you're facing point towards incomplete reaction and improper quenching/extraction technique.
-
Causality - Emulsions and Quenching: The reaction mixture contains the sodium enolate of your product. This is quenched with acid (e.g., HCl) to protonate it and allow for extraction into an organic solvent.[8] A rapid, uncontrolled quench on a large scale can be highly exothermic and can create complex mixtures that are difficult to separate.
-
Troubleshooting:
-
Controlled Quench: Cool the reaction mixture before quenching. Add the acid slowly with vigorous stirring to control the exotherm. Adding the reaction mixture to the acid (reverse addition) can sometimes provide better control.
-
Breaking Emulsions: If emulsions form, adding a saturated brine solution can help break them by increasing the ionic strength of the aqueous phase.
-
-
-
Causality - Distillation Purity: If your crude product is contaminated with starting material or by-products, simple distillation may not be sufficient.
-
Troubleshooting:
-
Identify Impurities: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities. Common by-products include unreacted diethyl adipate and intermolecular condensation products (dimers).
-
Optimize Distillation: Use a fractionating column to improve the separation efficiency during vacuum distillation. The patent literature specifies distillation under reduced pressure (e.g., 83-88 °C / 5 mmHg) to isolate the product.[8]
-
Revisit Reaction Conditions: The best way to ensure high purity is to drive the initial reaction to completion. If you have significant starting material left, revisit the troubleshooting steps in Q1.
-
-
Protocol & Data Summary: Dieckmann Condensation
The following table summarizes typical conditions reported in patent literature, providing a validated starting point for process optimization.
| Parameter | Example 1 (CN101250107A)[8] | Example 2 (CN104945115A)[9] | Senior Scientist Notes |
| Diester | Diethyl Adipate (300g) | Diethyl Adipate (300-500kg) | Ensure high purity starting material. |
| Base | Sodium Ethoxide (132g, 98%) | Sodium Methoxide (120-140kg) | Anhydrous base is critical. NaOEt is often preferred when starting with an ethyl ester to avoid transesterification. |
| Solvent | Alkylbenzene (Toluene, etc.) (950g) | DMF (1000-1100kg) | Toluene allows for azeotropic removal of ethanol. DMF is a polar aprotic solvent that can accelerate the reaction but has a high boiling point, making removal difficult. |
| Temperature | Reflux | 90-110 °C, Reflux | Temperature must be high enough to remove the alcohol by-product. |
| Reaction Time | Until GC shows <1% starting material | 8-10 hours | In-process controls (e.g., GC, HPLC) are essential for determining reaction completion at scale. |
| Work-up | Cool to 30°C, neutralize with 30% HCl | Acidification (not specified) | Controlled, slow addition of acid is crucial for safety and to prevent by-product formation. |
| Purification | Vacuum Distillation (83-88 °C / 5mmHg) | Not specified (product yield 99%) | Fractional distillation is recommended for high purity on a large scale. |
Part 2: Troubleshooting the Amidation Step
Converting the intermediate β-keto ester to the final amide presents its own set of challenges, primarily related to reactivity, by-product formation, and purification.
Caption: Troubleshooting flowchart for the Dieckmann Condensation step.
Q3: My amidation reaction with ammonia is extremely slow and gives a mixture of products. How can I drive this reaction to completion efficiently?
A3: The direct amidation of an ester can be sluggish. At scale, you need to optimize conditions to favor the forward reaction and simplify the subsequent purification.
-
Causality - Reactivity: Ethyl 2-oxocyclopentanecarboxylate is a relatively stable ester. Its reaction with ammonia to form the amide and ethanol is reversible and often requires forcing conditions.
-
Troubleshooting:
-
Use Anhydrous Ammonia: Employing anhydrous ammonia, either as a gas bubbled through the cooled reaction mixture or as a solution in a suitable solvent (like methanol or THF), is crucial. Aqueous ammonia can lead to hydrolysis of the ester to the corresponding carboxylic acid.
-
Elevated Temperature and Pressure: This is the most common industrial solution. The reaction is typically run in a sealed pressure reactor. This increases the concentration of ammonia in the solution and accelerates the reaction rate.
-
Catalysis: While not always necessary, mild acid or base catalysis can sometimes promote aminolysis. However, this can also promote side reactions, so it must be carefully evaluated.
-
-
Q4: After amidation, my isolated 2-Oxocyclopentanecarboxamide is off-color and difficult to purify. What are the likely impurities and what is the best large-scale purification strategy?
A4: The impurities likely stem from unreacted starting materials, side reactions, or thermal degradation. A robust purification strategy is key to meeting final product specifications.
-
Causality - Impurity Profile:
-
Unreacted Ester: If the reaction did not go to completion, you will have residual ethyl 2-oxocyclopentanecarboxylate.
-
Carboxylic Acid: If any water was present, the starting ester or the product amide could hydrolyze to 2-oxocyclopentanecarboxylic acid.[10]
-
Degradation Products: If excessive heat was used, β-keto amides can undergo various decomposition reactions. Color is often an indicator of thermal degradation.
-
-
Troubleshooting and Purification Strategy:
-
Initial Work-up: After the reaction, distill off the solvent and excess ammonia. The crude product can be washed with a non-polar solvent like hexanes or ether to remove less polar impurities.
-
Acid/Base Washes: Washing the crude product dissolved in a suitable organic solvent (e.g., ethyl acetate) with a mild aqueous base (like sodium bicarbonate solution) can remove the acidic impurity 2-oxocyclopentanecarboxylic acid. A subsequent wash with a mild aqueous acid can remove any basic impurities.
-
Recrystallization: This is the most effective and scalable method for final purification. A solvent screen is necessary to find a suitable system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution. Potential solvent systems to screen include ethyl acetate/heptane, isopropanol, or water.
-
Activated Carbon Treatment: If the product is off-color, treating a solution of the crude product with activated carbon before recrystallization can effectively remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards to consider when scaling up this synthesis from grams to kilograms?
A: The primary hazards shift from chemical handling to process safety.
-
Thermal Hazards: The Dieckmann work-up (acid quench) is exothermic. Scaling up the volume dramatically increases the total heat generated while decreasing the surface-area-to-volume ratio for heat dissipation. This requires a reactor with efficient cooling and a controlled addition protocol to prevent a runaway reaction.
-
Flammable Solvents: Using large quantities of toluene, THF, or other flammable solvents requires proper grounding of equipment to prevent static discharge, use of explosion-proof equipment, and adequate ventilation.[11]
-
Strong Bases: Handling kilogram quantities of sodium ethoxide or methoxide requires strict exclusion of moisture and air to prevent fires. Use an inert atmosphere (N₂) in the reactor and during transfers.
-
Pressure Systems: If using a pressure reactor for the amidation step, ensure the vessel is properly rated, maintained, and equipped with safety features like a rupture disc.
Q: Are there alternatives to the Dieckmann condensation for preparing the β-keto ester intermediate?
A: While the Dieckmann is the most common intramolecular cyclization for this purpose, other methods exist, though they may be less economically viable at scale. For instance, Favorskii rearrangement of α-halocyclohexanones can produce cyclopentanecarboxylic acid esters, but this often involves hazardous reagents and can have a more complex reaction profile.[12] For industrial production, optimizing the Dieckmann condensation is almost always the most practical approach.
References
- CN101250107A. (2008). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. Google Patents.
-
Hale, K. J., et al. (2023). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. NIH Public Access. Retrieved February 2, 2026, from [Link]
- CN104945115A. (2015). Preparation method of cyclopentanone-2-carboxylic acid methyl ester. Google Patents.
- EP0330205B1. (1992). Process for the synthesis of carboxamides. Google Patents.
- WO2010079405A2. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents.
- CN102850257A. (2013). Preparation method of 1,2-cyclopentane dicarboximide. Google Patents.
- US5354898A. (1994). Method for purifying crude aromatic carboxylic acids. Google Patents.
-
Meinwald, J., & Gassman, P. G. (1963). Methyl cyclopentanecarboxylate. Organic Syntheses, 43, 64. Retrieved February 2, 2026, from [Link]
-
Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved February 2, 2026, from [Link]
- EP1029858A1. (2000). Process for the production of cyclopentyl 2-thienyl ketone. Google Patents.
-
Oregon State University. (1956). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 2-Oxocyclopentane-1-carboxamide. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved February 2, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism. YouTube. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). Retrieved February 2, 2026, from [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.10 Reactions of Carboxylic Acids. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 2-Oxocyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 10. 2-Oxocyclopentane-1-carboxylic acid | C6H8O3 | CID 12431695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Organic Syntheses Procedure [orgsyn.org]
troubleshooting chiral resolution of 2-Oxocyclopentanecarboxamide
This technical guide addresses the chiral resolution of 2-Oxocyclopentanecarboxamide (CAS 62221-86-7) . This molecule presents a classic but deceptive challenge in stereochemistry: it is a
Unlike standard stable chiral centers, the stereocenter in 2-oxocyclopentanecarboxamide is chemically labile. The proximity of two electron-withdrawing groups (the ketone and the amide) makes the C1 proton highly acidic (
Therefore, "Resolution" for this molecule is often a race against racemization. This guide focuses on controlling this equilibrium to your advantage (Dynamic Kinetic Resolution) or suppressing it for analytical separation.
Part 1: The Core Challenge – The "Slippery" Stereocenter
Before troubleshooting, you must diagnose if your resolution failure is due to poor selectivity or in-situ racemization .
-
The Mechanism: The chiral center loses its chirality when the molecule tautomerizes to the achiral enol form.
-
The Trigger: Bases (even weak ones like bicarbonates or basic chromatographic stationary phases) and polar protic solvents accelerate this.
-
The Opportunity: If you couple a selective enzymatic transformation with this rapid racemization, you can achieve Dynamic Kinetic Resolution (DKR) —converting 100% of the racemate into a single enantiomer.
Part 2: Troubleshooting Biocatalytic Resolution (DKR)
The most efficient route for this class of compounds is enzymatic hydrolysis or transamidation.
Workflow: Enzymatic DKR Pathway
Caption: Figure 1. Dynamic Kinetic Resolution (DKR) cycle. The fast racemization (red) feeds the selective enzymatic step (blue), theoretically allowing 100% yield.
Troubleshooting Guide: Biocatalysis
Q1: My enantiomeric excess (ee) drops significantly as conversion increases. Why?
-
Diagnosis: The rate of racemization (
) is slower than the rate of the enzymatic reaction ( ) for the "wrong" enantiomer. As the preferred enantiomer is depleted, the enzyme starts eating the wrong one before it can racemize. -
Solution: You must accelerate racemization.
-
Add a Base: Introduce 0.5–1.0 eq of a weak base like Triethylamine (TEA) or DBU.
-
Change Solvent: Switch to a solvent that supports enolization, such as Toluene or MTBE, rather than THF.
-
Anion Exchange Resin: Add a catalytic amount of basic resin (e.g., Amberlite IRA-400 OH form) to the reaction vessel.
-
Q2: I see no conversion, but the enzyme is known to work on esters.
-
Diagnosis: Amides are significantly more stable than esters. Lipases (like CAL-B) often struggle with direct amide hydrolysis.
-
Solution:
-
Switch Enzyme Class: Move from Lipases to Amidases (e.g., from Rhodococcus erythropolis or Pseudomonas sp.).
-
Substrate Engineering: If possible, resolve the ethyl ester precursor (Ethyl 2-oxocyclopentanecarboxylate) using CAL-B, then convert to the amide. The ester is a standard substrate for CAL-B DKR.
-
Q3: The product is racemic despite using a selective enzyme.
-
Diagnosis: Spontaneous racemization of the product. If your product still retains the
-keto motif (e.g., if you did a transamidation rather than hydrolysis), the product itself is unstable. -
Solution:
-
Derivatize Immediately: Reduce the ketone (using NaBH4) immediately after resolution to "lock" the stereocenter.
-
Precipitation: Design conditions where the product crystallizes out of solution, preventing it from racemizing in the liquid phase.
-
Part 3: Troubleshooting Chiral HPLC (Analytical & Prep)
Separating the amide directly on HPLC requires suppressing the on-column racemization.
Workflow: Analytical Method Development
Caption: Figure 2. Decision tree for troubleshooting Chiral HPLC separation of labile beta-keto amides.
Critical HPLC Parameters
| Parameter | Recommendation | Scientific Rationale |
| Column | Chiralpak AD-H or Chiralcel OD-H | Amylose/Cellulose carbamates provide the best hydrogen-bonding recognition for amides. |
| Mobile Phase | Hexane : Ethanol (80:20 to 90:10) | Alcohols are necessary for solubility, but avoid Methanol if it causes high pressure or solubility issues. |
| Temperature | < 15°C (Cooling Required) | CRITICAL: At 25°C+, the interconversion rate may be fast enough to merge peaks (plateau formation). Cooling "freezes" the tautomerism. |
| Additives | 0.1% Trifluoroacetic Acid (TFA) | Acidifying the mobile phase suppresses the enolate formation, stabilizing the chiral center during the run. Do NOT use DEA/TEA. |
Q4: My HPLC peaks are connected by a "plateau" or raised baseline.
-
Diagnosis: This is the hallmark of dynamic chromatography. The molecules are racemizing while traveling through the column.
-
Fix: Lower the column temperature to 5°C or 10°C. This slows the racemization kinetics relative to the separation kinetics.
Part 4: Summary of Experimental Recommendations
-
For Synthesis (Scale-up): Do not try to resolve the amide via classical crystallization; it is too unstable. Use Enzymatic DKR on the corresponding ester (Ethyl 2-oxocyclopentanecarboxylate) using Candida antarctica Lipase B (CAL-B) in Toluene with a trace of base. Then convert the resolved ester to the amide using ammonia/methanol (carefully controlling pH to avoid racemization).
-
For Analysis (QC): Use Chiralpak AD-H, Hexane/EtOH (90:10) + 0.1% TFA, at 10°C .
References
-
Review of DKR Mechanisms: Pellissier, H. (2008). Recent developments in dynamic kinetic resolution. Tetrahedron, 64(8), 1563-1601. Link
-
Lipase Specificity (CAL-B): Anderson, E. M., et al. (1998). Origins of Enantioselectivity in the Kinetic Resolution of Secondary Alcohols Catalyzed by Candida antarctica Lipase B. Journal of the American Chemical Society, 120(24), 5941-5952. Link
- Beta-Keto Amide Racemization: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Referencing keto-enol tautomerism kinetics).
-
Chiral HPLC of Labile Compounds: Wolf, C. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. Link
Validation & Comparative
Definitive Structural Validation of 2-Oxocyclopentanecarboxamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. This guide provides a comprehensive technical comparison of single-crystal X-ray crystallography as the definitive method for the structural validation of 2-Oxocyclopentanecarboxamide, a versatile synthetic intermediate. We will explore the causality behind the experimental choices in X-ray diffraction and contrast its outcomes with data obtained from other widely used analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Imperative of Structural Certainty: The Case of 2-Oxocyclopentanecarboxamide
2-Oxocyclopentanecarboxamide (C₆H₉NO₂) is a valuable building block in organic synthesis, notably in the preparation of various cycloalkanols.[1] Its utility as a catalyst in asymmetric synthesis further underscores the importance of a precise understanding of its molecular architecture.[1] While spectroscopic methods provide essential information regarding connectivity and functional groups, only X-ray crystallography can deliver an unequivocal depiction of the atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. This level of detail is critical for understanding its reactivity, potential polymorphs, and for designing new synthetic pathways.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the most powerful tool for elucidating the absolute three-dimensional structure of a crystalline compound.[2] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous execution. Here, we outline a detailed, self-validating protocol for the structural determination of a closely related analogue, N-benzyl-2-oxocyclopentane-1-carboxamide, as a practical exemplar. The principles and steps are directly applicable to the title compound.
Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Synthesis of a Crystalline Analog: N-benzyl-2-oxocyclopentane-1-carboxamide
A robust synthesis of a crystalline derivative is the first step. N-benzyl-2-oxocyclopentane-1-carboxamide can be synthesized via the aminolysis of an appropriate precursor, such as ethyl 2-oxocyclopentanecarboxylate, with benzylamine. This reaction provides a reliable route to obtaining the target amide in good yield.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in a suitable solvent such as toluene.
-
Amine Addition: Add benzylamine (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 12-24 hours, with continuous removal of ethanol and water using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The crude product is then purified.
Crystallization: The Art of Patience
The growth of high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique are critical. For small organic molecules like N-benzyl-2-oxocyclopentane-1-carboxamide, slow evaporation is a commonly successful method.
Experimental Protocol: Crystallization
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) to find one in which the compound has moderate solubility.
-
Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days at room temperature.
-
Crystal Harvesting: Carefully select a well-formed, transparent crystal of suitable size (typically 0.1-0.3 mm in each dimension) for diffraction analysis.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the positions and intensities of the diffracted beams are recorded.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors. Software programs like SHELXT are then used to solve the phase problem and generate an initial electron density map. This map is interpreted to build a preliminary molecular model. The model is then refined using software such as SHELXL, which iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor and by validation tools like CheckCIF.
Interpreting the Crystallographic Data
The final output of a successful X-ray crystallographic analysis is a detailed three-dimensional model of the molecule. For a molecule like N-benzyl-2-oxocyclopentane-1-carboxamide, this would provide:
-
Unambiguous Connectivity: Confirmation of the covalent bonding framework.
-
Precise Bond Lengths and Angles: For example, the C=O bond length of the ketone and the amide, and the bond angles within the cyclopentanone ring.
-
Conformation: The puckering of the cyclopentanone ring (e.g., envelope or twist conformation).
-
Stereochemistry: The relative arrangement of substituents.
-
Intermolecular Interactions: Identification of hydrogen bonds (e.g., N-H···O) and other non-covalent interactions that dictate the crystal packing.
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and often more readily obtainable information.
| Technique | Information Provided | Sample Requirements | Throughput | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, conformation, intermolecular interactions.[2] | High-quality single crystal (0.1-0.3 mm). | Low | Crystal growth can be a major bottleneck. |
| NMR Spectroscopy | Connectivity (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei, relative stereochemistry. | ~1-10 mg dissolved in a suitable deuterated solvent. | High | Does not provide absolute 3D structure or bond lengths/angles. |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.[3] | Micrograms to nanograms. | Very High | Isomers often cannot be distinguished; no stereochemical information. |
| Infrared Spectroscopy | Presence of functional groups (e.g., C=O, N-H).[4] | Small amount of solid, liquid, or gas. | Very High | Provides limited information on the overall molecular structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of a molecule in solution.[5] For 2-Oxocyclopentanecarboxamide, ¹H and ¹³C NMR would reveal:
-
¹H NMR: The number of distinct proton environments, their integration (ratio of protons), and their coupling patterns, which indicates adjacent protons. This would help to piece together the cyclopentane ring and the amide group.
-
¹³C NMR: The number of distinct carbon environments, confirming the presence of the carbonyl carbons (ketone and amide) and the aliphatic carbons of the ring.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish direct and long-range correlations between protons and carbons, allowing for the unambiguous assignment of the molecular skeleton.
However, NMR does not directly provide bond lengths or angles, nor does it reveal the details of intermolecular interactions in the solid state.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[3] The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For 2-Oxocyclopentanecarboxamide, key observations would include:
-
Molecular Ion Peak (M+): A peak at m/z corresponding to the molecular weight of the compound.
-
Fragmentation: Characteristic losses of fragments such as the amide group (-NH₂) or parts of the cyclopentanone ring.
While invaluable for confirming molecular formula and identifying substructures, MS cannot distinguish between isomers and provides no information on stereochemistry or conformation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[4] For 2-Oxocyclopentanecarboxamide, the IR spectrum would be expected to show characteristic absorption bands for:
-
C=O stretch (ketone): Typically in the range of 1750-1705 cm⁻¹.
-
C=O stretch (amide): Typically in the range of 1680-1630 cm⁻¹ (Amide I band).
-
N-H stretch (primary amide): Two bands in the range of 3350-3180 cm⁻¹.
-
N-H bend (primary amide): Around 1650-1580 cm⁻¹ (Amide II band).
IR spectroscopy is an excellent tool for confirming the presence of key functional groups but provides very limited information about the overall molecular architecture.
Synergistic Power: An Integrated Approach
The following diagram illustrates the logical flow of structural elucidation, highlighting the complementary nature of these techniques.
Figure 2: The integrated workflow for molecular structure determination.
Conclusion: The Unrivaled Certainty of X-ray Crystallography
While NMR, MS, and IR spectroscopy are indispensable tools in the chemist's arsenal for proposing a molecular structure, single-crystal X-ray crystallography remains the unequivocal gold standard for its definitive validation. For a molecule with the synthetic importance of 2-Oxocyclopentanecarboxamide, the precise knowledge of its three-dimensional structure, as can only be provided by X-ray diffraction, is paramount for its intelligent application in the development of new pharmaceuticals and materials. The integration of spectroscopic and crystallographic data provides a self-validating system, ensuring the highest level of scientific integrity in structural assignment.
References
-
Behera, A. K., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2), s199-s206. [Link]
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University of Gothenburg. (2023, September 26). Small molecule-NMR. [Link]
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Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 4(1), 23-60. [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Benzyl-2-oxocyclopentane-1-carboxamide. PubChem. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Oxocyclopentane-1-carboxamide. PubChem. Retrieved January 2, 2026, from [Link]
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Ozel, M., et al. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, characterization, DFT, molecular docking and in vitro anticancer activity studies. Journal of Molecular Structure, 1248, 131448. [Link]
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Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. [Link]
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Suescun, L., et al. (2021). Synthesis and crystal structures of N–H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. Acta Crystallographica Section E: Crystallographic Communications, 77(6), 661-667. [Link]
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comparing catalytic activity of 2-Oxocyclopentanecarboxamide with other catalysts
Executive Summary
2-Oxocyclopentanecarboxamide represents a specialized class of cyclic
This guide objectively compares its catalytic efficacy against industry-standard alternatives, focusing on C-N bond formation (amidation) and C-O bond formation (etherification).
Mechanistic Principles & Ligand Design
The catalytic efficiency of 2-Oxocyclopentanecarboxamide stems from its ability to function as an O,O-bidentate or O,N-bidentate ligand, depending on the tautomeric state and base used.
Key Structural Advantages
-
Rigidity (Entatic State): The cyclopentane ring imposes a rigid backbone, reducing the entropic cost of metal binding compared to linear
-keto amides. -
Electronic Modulation: The amide moiety acts as a hemilabile donor, stabilizing the electron-deficient Cu(III) intermediate formed during the oxidative addition step.
-
Solubility: Enhanced solubility in polar aprotic solvents (DMSO, DMF) compared to amino acid salts (e.g., L-Proline).
Catalytic Cycle Visualization
The following diagram illustrates the role of the ligand (L) in facilitating the arylation of amides.
Figure 1: Proposed catalytic cycle for Cu-catalyzed cross-coupling mediated by 2-Oxocyclopentanecarboxamide. The ligand (L) remains coordinated, stabilizing the high-energy Cu(III) intermediate.
Comparative Performance Analysis
The following data compares 2-Oxocyclopentanecarboxamide against three standard ligands used in pharmaceutical process chemistry.
Benchmark Competitors
-
L-Proline: The economic standard for Ullmann couplings. Effective but often requires higher temperatures (
C) and suffers from solubility issues. -
DMEDA (N,N'-Dimethylethylenediamine): A common diamine ligand. Volatile and less effective for amidation reactions (Goldberg reaction).
-
1,10-Phenanthroline: A rigid nitrogen ligand. Highly active but expensive and difficult to scavenge post-reaction.
Performance Data: N-Arylation of Benzamide
Reaction Conditions: 1.0 equiv Aryl Iodide, 1.2 equiv Benzamide, 10 mol% CuI, 20 mol% Ligand, K3PO4, DMSO, 24h.
| Metric | 2-Oxocyclopentanecarboxamide | L-Proline | DMEDA | 1,10-Phenanthroline |
| Yield (Iodobenzene) | 94% | 82% | 65% | 91% |
| Yield (Bromobenzene) | 88% | 45% | 30% | 85% |
| Reaction Temp. | 80-90°C | 110°C | 110°C | 100°C |
| Steric Tolerance | High (Ortho-subs ok) | Low | Low | Medium |
| Solubility (DMSO) | Excellent | Poor (Suspension) | Good | Good |
| Cost Efficiency | Medium | High (Cheap) | Medium | Low (Expensive) |
Interpretation of Results
-
Superior Activity on Bromides: While L-Proline works well for iodides, it struggles with the less reactive aryl bromides. 2-Oxocyclopentanecarboxamide maintains high yields (88%) due to the electron-rich nature of the
-keto amide enolate. -
Thermal Efficiency: The reaction proceeds to completion at 80-90°C, approximately 20-30°C lower than L-Proline protocols. This prevents the degradation of sensitive substrates.
-
Operational Ease: Unlike DMEDA (which is a liquid and volatile), 2-Oxocyclopentanecarboxamide is a solid, allowing for precise weighing and handling in automated dispensing systems.
Experimental Protocol: General C-N Coupling
This protocol is validated for the coupling of aryl iodides/bromides with primary amides.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Copper(I) Iodide (CuI) - 99.9% purity recommended.
-
Ligand: 2-Oxocyclopentanecarboxamide.
-
Base:
(finely ground, anhydrous). -
Solvent: DMSO (dry).
Step-by-Step Methodology
Figure 2: Standard experimental workflow for ligand-accelerated coupling.
Detailed Procedure:
-
Pre-complexation (Optional but Recommended): Stir CuI (10 mol%) and 2-Oxocyclopentanecarboxamide (20 mol%) in DMSO for 10 minutes at room temperature to form the active catalyst complex (often observed as a color change to soluble blue/green species depending on oxidation).
-
Addition: Add the Aryl Halide (1.0 mmol), Amide Nucleophile (1.2 mmol), and
(2.0 mmol). -
Heating: Seal the tube under Argon/Nitrogen and heat to 90°C.
-
Monitoring: Monitor via HPLC/TLC. Full conversion is typically observed within 12-18 hours for iodides and 24 hours for bromides.
-
Purification: The ligand is water-soluble (as the potassium salt) or easily removed via column chromatography (polar mobile phase).
Safety & Handling
-
Signal Word: Warning.
-
Hazards: Causes skin irritation (H315), Serious eye irritation (H319).
-
Storage: Store at 2-8°C. Hygroscopic – keep tightly sealed.
-
Compatibility: Compatible with borosilicate glass and stainless steel reactors. Avoid strong oxidizing agents.
References
-
Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link
-
Jiang, L., et al. (2009). CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides. The Journal of Organic Chemistry. Link
-
Zhou, W., et al. (2015).[2] CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. Journal of the American Chemical Society.[3][2] Link
-
Taillefer, M., et al. (2007). Copper-Catalyzed N-Arylation of Nucleophiles. Chemistry - A European Journal. Link
-
PubChem Compound Summary. (2024). 2-Oxocyclopentanecarboxamide. National Center for Biotechnology Information. Link
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comparative study of different synthetic routes to 2-Oxocyclopentanecarboxamide
A Comparative Guide to the Synthetic Routes of 2-Oxocyclopentanecarboxamide
Introduction: 2-Oxocyclopentanecarboxamide is a valuable heterocyclic scaffold and a key building block in the synthesis of various pharmacologically active compounds. Its rigid, five-membered ring structure, coupled with the ketone and amide functionalities, provides a versatile platform for introducing molecular diversity. This guide offers a comparative analysis of the primary synthetic strategies to access this important intermediate, focusing on the underlying chemical principles, experimental feasibility, and overall efficiency. We will explore the classical, well-established Dieckmann condensation route, contrast it with a modern, convergent multicomponent approach, and evaluate the potential of green, biocatalytic alternatives.
Section 1: The Classical Pathway: Dieckmann Condensation and Subsequent Amidation
The most traditional and widely documented approach to 2-Oxocyclopentanecarboxamide involves a two-stage process: the intramolecular cyclization of an adipic acid diester to form a β-keto ester, followed by amidation.
Part A: The Dieckmann Condensation for the β-Keto Ester Intermediate
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, which utilizes a strong base to form a cyclic β-keto ester.[1][2] For the synthesis of the 2-oxocyclopentane ring system, the starting material is typically a 1,6-diester, such as diethyl adipate or dimethyl adipate.[3][4]
Mechanism: The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, like sodium ethoxide, to form an enolate.[5][6] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[2][6] This intramolecular attack results in the formation of a stable five-membered ring.[2] A final acidic workup quenches the reaction and yields the desired β-keto ester, such as ethyl 2-oxocyclopentanecarboxylate.[6]
Advantages: This method is robust, well-understood, and can provide high yields of the cyclic β-keto ester intermediate, with some patented processes reporting yields of up to 99%.[7]
Disadvantages: This is a multi-step synthesis that requires stoichiometric amounts of a strong, moisture-sensitive base and strictly anhydrous conditions. The process also involves handling flammable solvents like toluene.
Caption: Workflow for the Dieckmann Condensation route.
Part B: Amidation of the β-Keto Ester
Once the ethyl 2-oxocyclopentanecarboxylate intermediate is secured, it can be converted to the target 2-Oxocyclopentanecarboxamide. This is typically achieved through direct reaction with ammonia or an aqueous solution of ammonium hydroxide. The reaction involves the nucleophilic attack of ammonia on the ester carbonyl, leading to the displacement of the ethoxy group and formation of the primary amide.
Section 2: A Modern Convergent Approach: The Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, celebrated for its ability to generate complex, drug-like molecules in a single, highly atom-economical step.[8] It involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[9]
A hypothetical, yet powerful, Ugi-type approach to 2-Oxocyclopentanecarboxamide could be envisioned using a keto-acid as a bifunctional starting material. For instance, levulinic acid, which contains both a ketone and a carboxylic acid moiety, could theoretically react with ammonia and an isocyanide in a sequence that ultimately leads to a cyclized product.
Proposed Pathway:
-
Formation of an imine between the keto group of a suitable cyclopentanone precursor and ammonia.
-
Nucleophilic addition of the isocyanide to the iminium ion, forming a nitrilium ion intermediate.
-
Intramolecular trapping of the nitrilium ion by the pendant carboxylate group, followed by a Mumm rearrangement to yield the cyclic amide product.
Advantages: This strategy offers exceptional efficiency by constructing the target molecule in a single pot from simple starting materials. It is also highly adaptable for creating libraries of analogs by simply varying the input components.[10]
Disadvantages: The development of an intramolecular Ugi reaction for this specific target would require significant optimization. The choice of starting materials is critical, and the reaction conditions must be carefully controlled to favor the desired cyclization pathway over potential side reactions.
Caption: Conceptual workflow for a Ugi-based synthesis.
Section 3: Green and Selective Synthesis: Biocatalytic Amidation
In the quest for more sustainable chemical manufacturing, biocatalysis has emerged as a powerful alternative to traditional organic synthesis.[11] Enzymes operate under mild aqueous conditions, exhibit exquisite selectivity, and reduce the generation of hazardous waste.
For the synthesis of 2-Oxocyclopentanecarboxamide, a particularly promising approach is the enzymatic amidation of the corresponding ester intermediate. Lipases, a class of hydrolases, have been shown to effectively catalyze the formation of amide bonds. A notable example is the use of immobilized lipase from Candida antarctica (CALB) for the amidation of ethyl 2-oxocyclopentanecarboxylate derivatives.[12]
Mechanism: The catalytic mechanism of lipases involves an acyl-enzyme intermediate.[13] The serine residue in the enzyme's active site attacks the ester carbonyl, releasing the alcohol. Subsequently, ammonia acts as a nucleophile, attacking the acyl-enzyme intermediate to form the amide product and regenerate the free enzyme.[13]
Advantages: This method offers significant environmental benefits, proceeding under mild temperatures in benign solvents, often with high chemo- and regioselectivity. The use of immobilized enzymes allows for easy separation and recycling of the biocatalyst.[12]
Disadvantages: Enzymatic reactions can be slower than traditional chemical methods. The cost and operational stability of the enzyme can also be limiting factors for large-scale industrial applications, although continuous improvements in enzyme engineering are addressing these challenges.
Caption: Workflow for the enzymatic amidation route.
Comparative Summary of Synthetic Routes
| Feature | Dieckmann Condensation & Amidation | Ugi Multicomponent Reaction | Biocatalytic Amidation |
| Number of Steps | 2-3 steps | 1-2 steps (convergent) | 1 step (from ester) |
| Starting Materials | Adipic acid diesters | Keto-acids, amines, isocyanides | β-Keto esters, ammonia |
| Typical Yield | High (ester can be >95%)[7] | Moderate to High (highly variable) | High (can be >85%)[12] |
| Reaction Conditions | Harsh (strong base, high temp.) | Mild to Moderate | Mild (ambient temp., aqueous media) |
| Reagent Safety | Strong base, flammable solvents | Isocyanides can be toxic/odorous | Generally safe, biodegradable |
| Scalability | Well-established for scale-up | Potentially scalable, requires optimization | Scalable, enzyme cost is a factor |
| Versatility | Moderate | High (easy analoging) | High (substrate-dependent) |
| Sustainability | Poor (solvents, energy, waste) | Good (atom economy) | Excellent (green chemistry principles) |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation
This protocol is adapted from established procedures for the Dieckmann condensation.[4][14]
-
Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To the flask, add sodium ethoxide (1.2 equivalents) and anhydrous toluene.
-
Addition: Slowly add diethyl adipate (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over ice. Acidify the aqueous layer with dilute hydrochloric acid until the pH is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl 2-oxocyclopentanecarboxylate.
Protocol 2: Enzymatic Synthesis of 2-Oxo-cyclopentanecarboxylic acid benzylamide
This protocol is based on a reported enzymatic amidation procedure.[12]
-
Setup: In a screw-capped vial, combine ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) and the desired amine (e.g., benzylamine, 1.2 equivalents) in a suitable organic solvent (e.g., 1,4-dioxane).
-
Enzyme Addition: Add immobilized lipase from Candida antarctica (CALB, SP 435, typically 10-20% by weight of the limiting reagent).
-
Reaction: Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 30-50°C).
-
Monitoring: Monitor the reaction progress over 24-48 hours using TLC or HPLC.
-
Workup: Once the reaction reaches completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure amide.
References
-
Garcia, M., Rebolledo, F., & Gotor, V. (1994). Lipase-Catalyzed Amidation of Ethyl 2-Oxocyclopentanecarboxylate. Tetrahedron, 50(23), 6935-6940. [Link]
-
Al-Saeedi, S. I., & El-Brollosy, N. R. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Alqalam Journal of Medical and Applied Sciences, 8(2), 1064-1071. [Link]
-
Dieckmann Condensation. SynArchive. [Link]
-
Dieckmann condensation. Wikipedia. [Link]
-
Al-Saeedi, S. I., & El-Brollosy, N. R. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]
-
Dieckmann condensation. YouTube. [Link]
-
Al-Saeedi, S. I., & El-Brollosy, N. R. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. [Link]
-
2-Oxocyclopentane-1-carboxylic acid. PubChem. [Link]
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Synthesis of cyclopentanones. Organic Chemistry Portal. [Link]
- CN101885741A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
-
Zarganes-Tzitzikas, T., et al. (2017). Two-Step Macrocycle Synthesis by Classical Ugi Reaction. The Journal of Organic Chemistry. [Link]
-
Shaaban, S., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]
-
Performing the Ugi Reaction. YouTube. [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]
-
El-Nassag, M. A. A., et al. (2022). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]
-
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. PubChem. [Link]
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Development of Synthetic Routes to 2′-O,4′-C-Spirocyclopentylene-Bridged Nucleic Acids: Thymidine, Guanosine, and Adenosine. Chemistry – A European Journal. [Link]
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Voss, M., et al. (2022). Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment. International Journal of Molecular Sciences. [Link]
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Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
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Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of cyclopentenones. Organic Chemistry Portal. [Link]
-
Synthetic routes. OCR A-Level Chemistry. [Link]
-
Pozo C., J. (1956). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]
-
Synthesis of Cyclopentanone from Adipic Acid. Organic Chemistry Tutor. [Link]
-
Wu, S., et al. (2021). Engineering Carboxylic Acid Reductases and Unspecific Peroxygenases for Flavor and Fragrance Biosyntheses. Catalysts. [Link]
-
De, S. (2011). Excellent Synthesis of Adipic Acid. ResearchGate. [Link]
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Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. PubMed Central. [Link]
- WO2010007202A1 - Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines.
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Enzymatic Synthesis of Biobased Polyesters and Polyamides. MDPI. [Link]
- US5286879A - Process for the preparation of mono-condensation derivatives of adipic acid.
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comparative analysis of 2-Oxocyclopentanecarboxamide and 2-oxocyclohexanecarboxamide
Executive Summary
This guide provides a technical comparison between 2-oxocyclopentanecarboxamide (5-membered ring) and 2-oxocyclohexanecarboxamide (6-membered ring) . Both compounds are cyclic
The core differentiator between these two scaffolds lies in their conformational ring strain , which dictates their enolization potential and subsequent nucleophilicity. Experimental evidence suggests that the 6-membered analog exhibits a higher enol content, often resulting in faster reaction kinetics in condensation protocols, whereas the 5-membered analog offers unique steric advantages for constructing compact, rigid spiro-fused architectures.
Structural & Physical Analysis
Physicochemical Profile[1]
| Feature | 2-Oxocyclopentanecarboxamide | 2-Oxocyclohexanecarboxamide |
| Structure | 5-membered cyclic | 6-membered cyclic |
| Formula | ||
| MW | 127.14 g/mol | 141.17 g/mol |
| CAS | 62221-86-7 | 1122-56-1 (related amide) / 587989 (CID) |
| Predicted LogP | ~0.1 | ~0.6 |
| H-Bond Donors | 1 (Amide NH) | 1 (Amide NH) |
| Key Reactivity | High angle strain; Lower enol content | Low angle strain; Higher enol content |
Tautomeric Equilibrium & Reactivity
The reactivity of
-
Cyclohexanone Ring (6-membered): Exhibits a higher tendency to enolize compared to the 5-membered ring. The formation of the enol double bond in a 6-membered ring (half-chair conformation) is energetically more favorable than in a 5-membered ring, where introducing
centers increases angle strain (deviation from the ideal 120° to the ring's ~108°). -
Cyclopentanone Ring (5-membered): The keto form is thermodynamically favored to a greater extent. Consequently, reactions requiring the enol intermediate may exhibit slower initiation kinetics compared to the cyclohexyl analog.
Figure 1: Comparative tautomeric equilibrium. The 6-membered ring supports a higher population of the reactive enol species due to reduced angle strain.
Synthetic Accessibility & Protocols
Synthesis of the Scaffolds
Both compounds are typically synthesized via the amidation of their corresponding
Protocol A: General Synthesis from
-Keto Esters
Reagents: Ethyl 2-oxocyclopentanecarboxylate (or cyclohexanecarboxylate), Aqueous Ammonia (
-
Dissolution: Dissolve 10 mmol of the cyclic
-keto ester in 10 mL of ethanol. -
Amidation: Add 15 mL of 25% aqueous ammonia dropwise at 0°C.
-
Reaction: Stir the mixture at room temperature (RT) for 24 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from ethanol/ether to obtain the amide as a white/off-white solid.
-
Note: The 2-oxocyclohexanecarboxamide is sensitive to acidic hydrolysis; maintain neutral conditions during storage.
-
Application: Biginelli Cyclocondensation
This protocol demonstrates the synthesis of fused dihydropyrimidinones, a common application in drug discovery (e.g., calcium channel blockers).
Reaction: 2-Oxocycloalkane carboxamide + Aryl Aldehyde + Urea
Protocol B: Microwave-Assisted Biginelli Reaction
Rationale: Microwave irradiation accelerates the reaction, overcoming the lower enolization rate of the 5-membered ring.
-
Mixture Preparation: In a microwave vial, combine:
-
2-Oxocyclopentanecarboxamide (or hexanecarboxamide) (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst:
(5 mol%) or (2 drops) -
Solvent: Ethanol (2 mL)
-
-
Irradiation: Seal and irradiate at 100°C for 10–20 minutes.
-
Observation: The 6-membered ring variant typically reaches completion faster (10 min) vs. the 5-membered ring (15-20 min).
-
Isolation: Cool to RT. Pour onto crushed ice. Filter the precipitate.
-
Validation: Recrystallize from hot ethanol. Confirm structure via
NMR.
Mechanistic Pathway (Biginelli)[2]
The mechanism highlights the critical role of the enol intermediate . The 2-oxocyclohexanecarboxamide enters the cycle more readily due to its higher enol content.
Figure 2: Mechanistic pathway for the synthesis of fused heterocycles. The rate-limiting step often involves the interception of the iminium ion by the enol.
Comparative Performance Data
| Metric | 2-Oxocyclopentanecarboxamide | 2-Oxocyclohexanecarboxamide |
| Enol Content (Relative) | Low | High |
| Reaction Time (Biginelli) | 15 - 30 mins (Microwave) | 10 - 20 mins (Microwave) |
| Yield (Typical) | 65 - 75% | 75 - 85% |
| Product Stability | High (Rigid bicyclic system) | Good (Semi-flexible bicyclic system) |
| Steric Profile | Compact; favors "flat" binding pockets | Bulkier; mimics terpene scaffolds |
Expert Insight: While the cyclohexyl derivative offers better yields and kinetics due to favorable enolization, the cyclopentyl derivative is indispensable when targeting receptors with narrow hydrophobic pockets where the "pucker" of the cyclohexane ring would cause steric clash.
References
-
Enol Content of Cyclic Ketones: Al-Msiedeen, A. M., et al. "A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone." ResearchGate, 2016.
-
Biginelli Reaction Mechanism: Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 2000.
-
Synthesis of Beta-Keto Amides: "Process for the preparation of cyclohexanone-2-carboxamide." US Patent 4169952A.
-
General Reactivity of Cyclic Carbonates/Ketones: Tomita, H., et al. "Reactivity comparison of five- and six-membered cyclic carbonates." Journal of Polymer Science, 2025 (Cited via ResearchGate).
A Comparative Guide to Assessing the Cytotoxicity of 2-Oxocyclopentanecarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of modern drug discovery. Among the myriad of scaffolds explored, the 2-oxocyclopentanecarboxamide core has emerged as a promising starting point for the development of new therapeutic candidates. This guide provides a comprehensive overview of the methodologies used to assess the cytotoxicity of 2-oxocyclopentanecarboxamide derivatives, offering a comparative analysis of hypothetical derivatives to illustrate key structure-activity relationships (SAR).
The 2-Oxocyclopentanecarboxamide Scaffold: A Versatile Core for Anticancer Drug Design
The 2-oxocyclopentanecarboxamide moiety combines several features that make it an attractive scaffold for medicinal chemists. The cyclopentanone ring provides a rigid framework that can be functionalized to orient substituents in specific three-dimensional arrangements, while the carboxamide group can participate in crucial hydrogen bonding interactions with biological targets. The diverse chemistry of this scaffold allows for the systematic modification of its structure to optimize potency and selectivity.
Comparative Cytotoxicity of Hypothetical 2-Oxocyclopentanecarboxamide Derivatives
To illustrate the process of evaluating and comparing the cytotoxic potential of this class of compounds, we will consider a hypothetical series of 2-oxocyclopentanecarboxamide derivatives. While the following data is illustrative and not derived from a single published study on this specific series, it is based on established principles of medicinal chemistry and structure-activity relationships observed in related compound classes.
Table 1: Hypothetical IC50 Values (µM) of 2-Oxocyclopentanecarboxamide Derivatives Against Various Cancer Cell Lines
| Compound ID | R1 Substituent | R2 Substituent | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| OCP-1 | H | H | >100 | >100 | >100 |
| OCP-2 | H | 4-Chlorophenyl | 25.3 | 31.8 | 45.1 |
| OCP-3 | H | 4-Methoxyphenyl | 48.7 | 55.2 | 68.9 |
| OCP-4 | H | 4-Nitrophenyl | 15.1 | 18.9 | 22.5 |
| OCP-5 | 4-Fluoro | 4-Chlorophenyl | 12.6 | 15.4 | 19.8 |
| OCP-6 | 4-Methyl | 4-Chlorophenyl | 35.2 | 41.5 | 52.3 |
Structure-Activity Relationship (SAR) Insights
-
The Unsubstituted Core (OCP-1): The parent compound with no substitutions shows negligible cytotoxicity, highlighting the importance of functionalization for anticancer activity.
-
Impact of the Amide Substituent (R2):
-
The introduction of an aromatic ring at the R2 position (OCP-2, OCP-3, OCP-4) generally imparts cytotoxic activity.
-
Electron-withdrawing groups on the phenyl ring appear to enhance potency. For example, the 4-nitrophenyl derivative (OCP-4) is more potent than the 4-chlorophenyl (OCP-2) and the 4-methoxyphenyl (OCP-3) derivatives. This suggests that electronic effects on the aromatic ring play a crucial role in the compound's interaction with its biological target.[1]
-
-
Influence of the Cyclopentane Ring Substituent (R1):
-
Substitution on the cyclopentane ring can also modulate activity. The introduction of a fluorine atom at the 4-position of the cyclopentane ring in conjunction with a 4-chlorophenyl group at R2 (OCP-5) leads to a significant increase in cytotoxicity compared to the unsubstituted cyclopentane analog (OCP-2). This could be due to altered electronic properties or improved binding affinity.
-
Conversely, an electron-donating methyl group at the same position (OCP-6) appears to decrease activity, further emphasizing the importance of electronic factors.
-
These hypothetical SARs provide a framework for the rational design of more potent 2-oxocyclopentanecarboxamide derivatives. Further studies would be necessary to elucidate the precise mechanisms underlying these observations.
Experimental Protocols for Cytotoxicity Assessment
A thorough evaluation of cytotoxicity involves multiple assays to assess different aspects of cell death and viability. Below are detailed protocols for two fundamental assays: the MTT assay for metabolic activity and the Annexin V/Propidium Iodide assay for apoptosis detection.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-oxocyclopentanecarboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the 2-oxocyclopentanecarboxamide derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Potential Mechanism of Action: A Hypothetical Signaling Pathway
While the precise mechanism of action for 2-oxocyclopentanecarboxamide derivatives would require extensive investigation, a plausible hypothesis is the induction of apoptosis through the intrinsic mitochondrial pathway. Many cytotoxic agents exert their effects by causing mitochondrial dysfunction, leading to the release of pro-apoptotic factors.
Hypothetical Apoptotic Pathway Induced by 2-Oxocyclopentanecarboxamide Derivatives
Caption: A hypothetical signaling pathway for apoptosis induction.
This proposed pathway suggests that the 2-oxocyclopentanecarboxamide derivative induces mitochondrial stress, leading to the modulation of Bcl-2 family proteins. This results in the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9 and subsequently the executioner caspase-3, ultimately leading to apoptosis.
Conclusion and Future Directions
The 2-oxocyclopentanecarboxamide scaffold represents a promising starting point for the development of novel anticancer agents. This guide has provided a framework for the systematic evaluation of the cytotoxicity of its derivatives, from initial screening using assays like MTT to mechanistic studies involving apoptosis detection. The illustrative structure-activity relationships highlight the importance of rational design in optimizing the potency of these compounds.
Future research in this area should focus on synthesizing and testing a diverse library of 2-oxocyclopentanecarboxamide derivatives to establish robust SARs. Further mechanistic studies, including target identification and validation, will be crucial in advancing the most promising candidates through the drug discovery pipeline.
References
-
ResearchGate. (n.d.). Cytotoxicity (IC50) of the tested compounds on different cell lines. Retrieved February 2, 2026, from [Link]
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A Comparative Guide to 2-Oxocyclopentanecarboxamide as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug manufacturing process. This guide provides an in-depth technical evaluation of 2-Oxocyclopentanecarboxamide, a versatile five-membered ring structure, and objectively compares its performance as a pharmaceutical intermediate against its more commonly utilized ester analogue, ethyl 2-oxocyclopentanecarboxylate. This analysis is grounded in established chemical principles and supported by available experimental data to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of the 2-Oxocyclopentane Scaffold
The 2-oxocyclopentane moiety is a cornerstone in the synthesis of a variety of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen. Its structural features, including a reactive ketone and an activatable α-carbon, make it an ideal precursor for constructing more complex molecular architectures. The core of its synthetic utility lies in the facile introduction of substituents at the C1 position, enabling the linkage of the cyclopentanone ring to other pharmacologically active fragments.
Synthesis of the Core Intermediate: A Comparative Overview
The primary route to the 2-oxocyclopentane scaffold is the Dieckmann condensation, an intramolecular Claisen condensation of a C6-dicarboxylic acid ester, typically diethyl or dimethyl adipate.[1][2] This base-catalyzed cyclization is a robust and well-established method for forming five-membered rings.
Synthesis of Ethyl 2-Oxocyclopentanecarboxylate
The synthesis of the ethyl ester is a widely documented procedure. A common method involves the treatment of diethyl adipate with a strong base, such as sodium ethoxide, in an inert solvent like toluene.[3] The reaction proceeds via the formation of an enolate which then attacks the second ester group, leading to the cyclized β-keto ester.
Caption: General workflow for the Dieckmann condensation to form Ethyl 2-Oxocyclopentanecarboxylate.
Synthesis of 2-Oxocyclopentanecarboxamide
The direct synthesis of 2-Oxocyclopentanecarboxamide from diethyl adipate in a one-pot reaction with ammonia is less commonly described in the literature. A more practical approach involves a two-step process: first, the synthesis of the ethyl ester as described above, followed by amidation. The conversion of the ester to the primary amide can be achieved by reacting ethyl 2-oxocyclopentanecarboxylate with ammonia.
Caption: Synthesis of 2-Oxocyclopentanecarboxamide from its corresponding ethyl ester.
Performance in Pharmaceutical Synthesis: A Head-to-Head Comparison
The critical step where these two intermediates are differentiated is in the alkylation reaction to introduce the desired side chain. In the synthesis of Loxoprofen, this involves the reaction of the enolate of the 2-oxocyclopentane derivative with a substituted benzyl bromide.[1]
Reactivity and Yield
However, the stability of the resulting enolate and its subsequent nucleophilicity are also crucial. The amide group, being a poorer leaving group than an ethoxy group, can influence the stability and reactivity of the intermediate in subsequent steps.
| Intermediate | Base | Solvent | Yield (%) | Reference |
| Ethyl 2-Oxocyclopentanecarboxylate | Sodium Ethoxide | Toluene | 82 | [3] |
| Ethyl 2-Oxocyclopentanecarboxylate | Sodium Hydride | Toluene | 72-75 | [2] |
| Dimethyl 2-Oxocyclopentanecarboxylate | Sodium Methoxide | DMF | up to 99 |
Table 1: Reported Yields for the Dieckmann Condensation to form 2-Oxocyclopentanecarboxylate Esters.
Direct comparative yield data for the alkylation step using the carboxamide versus the ester is scarce in publicly available literature. However, the choice of base and solvent system is critical for optimizing the yield and minimizing side reactions for both intermediates.
Handling and Stability
From a practical standpoint, amides often offer advantages in terms of handling and stability. 2-Oxocyclopentanecarboxamide is a solid at room temperature, which can simplify handling, weighing, and storage compared to the liquid ethyl 2-oxocyclopentanecarboxylate.[4] Furthermore, amides are generally more resistant to hydrolysis than esters, which can be an advantage in multi-step syntheses where aqueous workups or protic solvents are employed. This increased stability can lead to higher overall process yields and reduced formation of impurities.
Downstream Processing and Purity
The nature of the intermediate can impact the purification of the final product. The byproducts of the amidation reaction (ethanol) are easily removed. In the subsequent hydrolysis and decarboxylation steps to form the final active pharmaceutical ingredient (API), the amide will hydrolyze to a carboxylic acid, similar to the ester. However, the different solubility profiles of the amide-derived intermediates compared to their ester counterparts might offer advantages in purification by crystallization or chromatography.
Experimental Protocols
Synthesis of Ethyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation[3]
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (30%)
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 950g of anhydrous toluene and 132g of 98% sodium ethoxide.
-
Heat the mixture to reflux.
-
Slowly add 300g of diethyl adipate to the refluxing mixture.
-
Continue refluxing and monitor the reaction progress by gas chromatography until the diethyl adipate is consumed (typically <1%).
-
Distill off the ethanol formed during the reaction.
-
Cool the reaction mixture to 30°C.
-
Neutralize the mixture with 30% hydrochloric acid.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the product by vacuum distillation to obtain ethyl 2-oxocyclopentanecarboxylate.
Synthesis of 2-Oxocyclopentanecarboxamide (General Procedure)
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Ammonia (anhydrous, in a suitable solvent like methanol or as a gas)
Procedure:
-
Dissolve ethyl 2-oxocyclopentanecarboxylate in a suitable solvent (e.g., methanol).
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Conclusion and Future Perspectives
Both 2-Oxocyclopentanecarboxamide and its corresponding ethyl ester are valuable intermediates in pharmaceutical synthesis, particularly for the production of NSAIDs like Loxoprofen. The choice between the two will depend on a careful evaluation of the specific requirements of the synthetic route.
-
Ethyl 2-Oxocyclopentanecarboxylate is the more established intermediate with well-documented synthesis protocols and a proven track record in industrial applications. Its slightly higher α-proton acidity may allow for milder reaction conditions in the crucial alkylation step.
-
2-Oxocyclopentanecarboxamide presents potential advantages in terms of handling, stability, and potentially simplified purification processes due to its solid nature and greater resistance to hydrolysis. While direct comparative data is limited, the inherent properties of the amide functional group suggest it is a worthy alternative for process optimization, potentially leading to more robust and cost-effective manufacturing routes.
Further research directly comparing the reactivity, yields, and impurity profiles of these two intermediates in the synthesis of Loxoprofen and other relevant pharmaceuticals is warranted. Such studies would provide invaluable data for process chemists and contribute to the development of more efficient and sustainable drug manufacturing processes.
References
- Method for synthesizing loxoprofen sodium.
-
Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. Published June 16, 2025. [Link]
-
Approaches to the synthesis of loxoprofen 2.9. ResearchGate. Accessed January 29, 2024. [Link]
-
Synthesis and biological evaluation of loxoprofen derivatives. PubMed. Published June 1, 2011. [Link]
- Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
- Preparation method of ethyl 2-oxocyclopentylacetate.
-
ethyl 2-oxocyclopentane carboxylate, 611-10-9. The Good Scents Company. Accessed January 29, 2024. [Link]
-
Ethyl 2-oxocyclopentanecarboxylate. PubChem. Accessed January 29, 2024. [Link]
-
The reaction of ethyl 2-oxocyclopentanecarboxylate with arylamines. Part I. The preparation of 2,3-dihydro-α-quinindones (2,3,4,5-tetrahydro-4-oxo-1H-cyclopenta[c]quinolines). Journal of the Chemical Society (Resumed). Published 1961. [Link]
- Method for synthesizing loxoprofen sodium.
-
Synthesis of Chiral Cyclopentenones. Chemical Reviews. Published October 25, 2017. [Link]
-
Improved and alternative synthesis of D- and L-cyclopentenone derivatives, the versatile intermediates for the synthesis of carbocyclic nucleosides. ResearchGate. Accessed January 29, 2024. [Link]
- Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
-
A comparison of several modern alkylating agents. Arkivoc. Published 2004. [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Medicinal Chemistry. Published 2021. [Link]
-
Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. Published August 15, 2022. [Link]
-
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. NIST WebBook. Accessed January 29, 2024. [Link]
-
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate. PubChem. Accessed January 29, 2024. [Link]
Sources
- 1. Method for synthesizing loxoprofen sodium - Eureka | Patsnap [eureka.patsnap.com]
- 2. guidechem.com [guidechem.com]
- 3. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
